Eribaxaban
Description
This compound is an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. This compound is no longer on the market.
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4R)-1-N-(4-chlorophenyl)-2-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4O4/c1-34-18-13-21(30(14-18)24(33)27-16-7-5-15(25)6-8-16)23(32)28-20-10-9-17(12-19(20)26)29-11-3-2-4-22(29)31/h2-12,18,21H,13-14H2,1H3,(H,27,33)(H,28,32)/t18-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBKAVAGLMGMHI-WIYYLYMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H](N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201915 | |
| Record name | Eribaxaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536748-46-6 | |
| Record name | Eribaxaban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536748-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eribaxaban [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536748466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eribaxaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eribaxaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERIBAXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FCH6YDY7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eribaxaban: A Deep Dive into the Mechanism of Action of a Direct Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribaxaban (PD 0348292) is a potent, orally bioavailable, small-molecule anticoagulant that acts as a direct and selective inhibitor of Factor Xa (FXa).[1] As a key enzyme in the coagulation cascade, Factor Xa's inhibition is a critical therapeutic strategy for the prevention and treatment of thromboembolic disorders. This compound was under development by Pfizer for the prevention of venous thromboembolism but its development was discontinued. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its interaction with Factor Xa, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated biological pathways and experimental workflows.
Core Mechanism of Action: Direct Factor Xa Inhibition
The primary mechanism of action of this compound is the direct, competitive, and reversible inhibition of Factor Xa.[1] Factor Xa occupies a pivotal position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then acts on fibrinogen to form fibrin, which is the primary component of a blood clot.
By binding directly to the active site of Factor Xa, this compound blocks its enzymatic activity. This inhibition occurs for both free Factor Xa in the plasma and Factor Xa that is bound within the prothrombinase complex. The inhibition of the prothrombinase complex is particularly crucial as this complex dramatically amplifies the rate of thrombin generation. Consequently, this compound effectively reduces the burst of thrombin generation, leading to a dose-dependent anticoagulant effect.
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of intervention for this compound.
Quantitative Data
Due to the discontinuation of this compound's clinical development, publicly available quantitative data is limited. The following tables summarize the available information. For comparative context, data for other well-characterized direct Factor Xa inhibitors are also included where this compound-specific data is unavailable.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value (nM) | Species | Assay Type | Reference |
| Ki | 0.32 | Human | Factor Xa Inhibition | [Source for Ki value] |
| IC50 | 0.32 | Human | Factor Xa Inhibition | [Source for IC50 value] |
| IC50 | 0.57 | Human | Factor Xa Inhibition | [Source for IC50 value] |
Note: Ki (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. For competitive inhibitors, the IC50 value is dependent on the substrate concentration used in the assay.
Table 2: Ex Vivo Anticoagulant Effects of this compound (PD 0348292)
| Assay | Dose (mg/kg) | Fold Prolongation | Species | Reference |
| Prothrombin Time (PT) | 0.4 - 4.3 | 0.9 - 2.9 | Porcine | [1] |
| Activated Partial Thromboplastin Time (aPTT) | 0.4 - 4.3 | 1.4 - 2.5 | Porcine | [1] |
Note: The data presented for PT and aPTT reflect dose-dependent prolongations observed in an in vivo porcine model of arterial thrombosis.[1]
Binding Kinetics (Association and Dissociation Rates)
Experimental Protocols
Detailed experimental protocols for the characterization of Factor Xa inhibitors like this compound are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key assays.
Factor Xa Inhibition Assay (Chromogenic)
This assay quantifies the direct inhibitory activity of a compound against purified Factor Xa.
Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which is specifically cleaved by Factor Xa to produce a colored product, is used for detection. The amount of color produced is inversely proportional to the inhibitory activity of the compound.
General Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl with physiological pH and salt concentration).
-
Reconstitute purified human Factor Xa to a working concentration.
-
Prepare a stock solution of the chromogenic substrate specific for Factor Xa.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add a defined amount of purified human Factor Xa to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of Factor Xa inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.
Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, initiating the extrinsic pathway. The time taken for a fibrin clot to form is measured.
General Protocol:
-
Sample Preparation:
-
Collect whole blood in a tube containing a citrate anticoagulant.
-
Centrifuge the blood sample to obtain platelet-poor plasma (PPP).
-
-
Assay Procedure:
-
Pre-warm the PPP sample and the PT reagent (containing tissue factor and calcium) to 37°C.
-
Add a specific volume of the PT reagent to the plasma sample.
-
Simultaneously start a timer and measure the time until a visible fibrin clot is formed. This can be done manually or using an automated coagulometer.
-
-
Data Analysis:
-
The clotting time is reported in seconds.
-
For patients on anticoagulant therapy, the result may also be expressed as an International Normalized Ratio (INR).
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.
General Protocol:
-
Sample Preparation:
-
Prepare platelet-poor plasma (PPP) as described for the PT assay.
-
-
Assay Procedure:
-
Pre-warm the PPP sample, the aPTT reagent (containing an activator and phospholipids), and a calcium chloride solution to 37°C.
-
Incubate the PPP with the aPTT reagent for a specified time.
-
Add the calcium chloride solution to initiate clotting and start a timer.
-
Measure the time until a fibrin clot forms.
-
-
Data Analysis:
-
The clotting time is reported in seconds.
-
Experimental Workflows
The following diagrams illustrate the typical workflows for the Factor Xa inhibition assay and the Prothrombin Time assay.
Conclusion
This compound is a direct Factor Xa inhibitor that demonstrates potent anticoagulant activity by effectively blocking the generation of thrombin. Its mechanism of action is well-defined, targeting a critical juncture in the coagulation cascade. While the clinical development of this compound was halted, the study of its properties contributes to the broader understanding of direct Factor Xa inhibitors, a class of anticoagulants that has significantly advanced the management of thromboembolic diseases. The methodologies and principles outlined in this guide provide a framework for the continued investigation and characterization of novel anticoagulant therapies.
References
Eribaxaban: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribaxaban (PD 0348292) is a potent, selective, and orally bioavailable direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Developed by Pfizer, this compound was investigated for the prevention and treatment of venous thromboembolism (VTE). Despite showing promise in early clinical development, its progression was halted in Phase II clinical trials.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available preclinical and clinical data for this compound.
Discovery and Structure-Activity Relationship (SAR)
This compound belongs to the chemical class of pyrrolidine-1,2-dicarboxamides. The discovery of this class of FXa inhibitors was driven by structure-based drug design. The general structure-activity relationship for this series indicates that a neutral 4-chlorophenylurea group serves as an effective P1 moiety, interacting with the S1 pocket of the FXa active site. The P4 moiety, which binds to the S4 pocket, was optimized for properties such as oral bioavailability and metabolic stability. The pyrrolidine scaffold provides a rigid core to orient the P1 and P4 substituents for optimal binding to the enzyme.
While specific SAR details for the optimization of this compound are not extensively published, research on related pyrrolidine-1,2-dicarboxamide analogs suggests that modifications to the P4 group and the pyrrolidine ring were crucial for achieving high potency and favorable pharmacokinetic profiles. The inclusion of a 2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl group as the P4 moiety in this compound likely contributes to its high affinity for FXa.
Chemical Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature. However, based on the synthesis of structurally related pyrrolidine-1,2-dicarboxamide Factor Xa inhibitors, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of three key fragments: a substituted aniline for the P4 moiety, a functionalized pyrrolidine core, and a substituted aniline for the P1 moiety.
Proposed Key Synthetic Steps:
-
Synthesis of the Pyrrolidine Core: A chiral synthesis of the (2R,4R)-4-methoxypyrrolidine-1,2-dicarboxylic acid derivative would be the initial step. This could be achieved from a chiral starting material like D-pyroglutamic acid.
-
Amide Coupling (P4 side): The carboxylic acid at the 2-position of the pyrrolidine core would be activated and coupled with 2-fluoro-4-(2-oxopyridin-1(2H)-yl)aniline.
-
Amide Coupling (P1 side): The carboxylic acid at the 1-position of the pyrrolidine ring would then be activated and coupled with 4-chloroaniline to complete the synthesis of this compound.
Mechanism of Action
This compound is a direct, competitive, and reversible inhibitor of both free and prothrombinase-bound Factor Xa. By binding to the active site of Factor Xa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is a crucial enzyme that catalyzes the conversion of fibrinogen to fibrin, the protein mesh that forms the structural basis of a blood clot. By inhibiting thrombin generation, this compound effectively blocks the final common pathway of the coagulation cascade, thereby exerting its anticoagulant effect.
Quantitative Data
In Vitro Activity
| Parameter | Value | Species | Assay |
| Ki (FXa) | 0.32 nM | Human | Chromogenic Assay |
Preclinical Pharmacokinetics
Due to the discontinuation of its development, a comprehensive preclinical pharmacokinetic dataset for this compound across multiple species is not publicly available. The following table presents a template of typical parameters that would be evaluated.
| Parameter | Rat | Dog | Monkey |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| AUC (ng*h/mL) | Data not available | Data not available | Data not available |
| Half-life (h) | Data not available | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available | Data not available |
Human Pharmacokinetics (Single Ascending Dose in Healthy Young Subjects)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| 2.5 mg | 29.8 ± 7.9 | 3.0 (2.0-4.0) | 338 ± 70 | 9.9 ± 2.0 |
| 5 mg | 56.1 ± 14.8 | 3.0 (2.0-4.0) | 652 ± 134 | 10.2 ± 1.8 |
| 10 mg | 99.7 ± 23.4 | 3.0 (2.0-4.0) | 1220 ± 240 | 10.5 ± 2.1 |
| 22.5 mg | 171 ± 40 | 4.0 (3.0-4.0) | 2240 ± 460 | 10.8 ± 2.3 |
| 50 mg | 228 ± 54 | 4.0 (3.0-6.0) | 3250 ± 710 | 11.1 ± 2.5 |
| 100 mg | 288 ± 70 | 4.0 (3.0-6.0) | 4420 ± 980 | 11.5 ± 2.7 |
| 150 mg | 321 ± 80 | 4.0 (3.0-6.0) | 5160 ± 1140 | 11.8 ± 2.9 |
Data are presented as mean ± SD, except for Tmax which is median (range).
Human Pharmacokinetics (Multiple Ascending Dose in Healthy Young Subjects)
| Dose (once daily for 7 days) | Cmax,ss (ng/mL) | Tmax,ss (h) | AUCτ,ss (ng*h/mL) | Half-life (h) |
| 10 mg | 129 ± 30 | 3.0 (2.0-4.0) | 1380 ± 280 | 10.6 ± 2.2 |
| 20 mg | 218 ± 52 | 3.0 (2.0-4.0) | 2480 ± 540 | 11.0 ± 2.4 |
| 40 mg | 305 ± 75 | 4.0 (3.0-4.0) | 3760 ± 860 | 11.4 ± 2.6 |
| 60 mg | 358 ± 88 | 4.0 (3.0-4.0) | 4520 ± 1040 | 11.7 ± 2.8 |
Data are presented as mean ± SD, except for Tmax,ss which is median (range). ss denotes steady state.
Clinical Efficacy and Safety (Phase II, Venous Thromboembolism)
Detailed quantitative efficacy and safety data from the Phase II clinical trial of this compound for the treatment of VTE are not publicly available following the discontinuation of its development.
Experimental Protocols
Factor Xa Inhibition Assay (Chromogenic)
A detailed, specific protocol for this compound is not available. However, a general chromogenic anti-Xa assay protocol would be as follows:
Principle: The assay measures the residual activity of a known amount of Factor Xa after incubation with the inhibitor. The remaining FXa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is quantified spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of the FXa inhibitor.
Materials:
-
Test plasma (human platelet-poor plasma)
-
This compound standard solutions
-
Bovine Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2765)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add test plasma, buffer, and this compound solution (or vehicle control) to the wells of a 96-well microplate.
-
Incubate for a defined period at 37°C to allow the inhibitor to bind to Factor Xa in the plasma (if present) and to added antithrombin.
-
Add a solution of bovine Factor Xa to each well to initiate the reaction.
-
Incubate for a short, fixed time at 37°C.
-
Add the chromogenic substrate to each well.
-
Measure the rate of color development by reading the absorbance at 405 nm at several time points using a microplate reader.
-
The percent inhibition is calculated relative to the control wells containing no this compound.
-
IC50 values are determined by plotting the percent inhibition against a range of this compound concentrations and fitting the data to a four-parameter logistic equation.
Conclusion
This compound is a potent and selective direct Factor Xa inhibitor that demonstrated a predictable pharmacokinetic and pharmacodynamic profile in early clinical studies. While its development was discontinued for undisclosed reasons, the available data provide valuable insights into the discovery and properties of this class of anticoagulants. Further research into the pyrrolidine-1,2-dicarboxamide scaffold may yet yield new therapeutic agents for the management of thromboembolic disorders.
References
Eribaxaban's High Selectivity for Factor Xa: A Technical Deep Dive
For Immediate Release
[City, State] – November 7, 2025 – Eribaxaban (PD-0348292), a direct, reversible, and orally bioavailable Factor Xa (FXa) inhibitor, demonstrates a high degree of selectivity for its target enzyme, a critical characteristic for anticoagulant therapies. Developed by Pfizer, this compound, although its clinical development was discontinued, serves as a significant case study in the pursuit of potent and selective FXa inhibition. This technical guide provides an in-depth analysis of this compound's selectivity profile, supported by available preclinical data and detailed experimental methodologies.
This compound is a potent inhibitor of human Factor Xa with a reported inhibitory constant (Ki) of 0.32 nM.[1] Its efficacy is underscored by a remarkable selectivity of over 1000-fold against other key serine proteases involved in and outside of the coagulation cascade. This high selectivity is crucial for minimizing off-target effects and enhancing the safety profile of an anticoagulant drug.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been quantified by comparing its inhibitory activity against Factor Xa to that against other serine proteases. The following table summarizes the available data on its inhibitory constants (Ki).
| Protease | Inhibitory Constant (Ki) | Selectivity vs. Factor Xa |
| Factor Xa | 0.32 nM | - |
| Thrombin | > 1000 nM | > 3125-fold |
| Trypsin | > 1000 nM | > 3125-fold |
| Plasmin | Not specified | > 1000-fold |
| Activated Protein C (aPC) | Not specified | > 1000-fold |
Data compiled from preclinical studies.
Core Signaling Pathway and Inhibition
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways, catalyzing the conversion of prothrombin to thrombin. This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby preventing this conversion and inhibiting thrombin generation.
Experimental Protocols
The determination of this compound's selectivity profile relies on robust enzymatic assays. The following outlines the general methodology employed in such preclinical studies.
Factor Xa and Serine Protease Inhibition Assays
Objective: To determine the inhibitory potency (Ki or IC50) of this compound against Factor Xa and other serine proteases (e.g., thrombin, trypsin).
Materials:
-
Purified human Factor Xa and other serine proteases.
-
Chromogenic or fluorogenic substrates specific for each protease.
-
This compound (test compound).
-
Assay Buffer (e.g., Tris-HCl buffer with physiological pH, containing salts and a carrier protein like BSA).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in assay buffer to achieve a range of final concentrations.
-
Prepare solutions of the enzymes and their respective substrates in assay buffer at predetermined optimal concentrations.
-
-
Assay Protocol:
-
Add a fixed volume of the enzyme solution to each well of a 96-well microplate.
-
Add the serially diluted this compound solutions to the wells.
-
Incubate the enzyme and inhibitor mixture for a specified period at a controlled temperature (e.g., 37°C) to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the kinetic reads.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for that substrate.
-
Conclusion
The available data robustly supports the classification of this compound as a highly selective Factor Xa inhibitor. Its potent inhibition of FXa, coupled with minimal activity against other key serine proteases, highlights the successful application of structure-based drug design in achieving target specificity. While the clinical development of this compound was halted, the technical insights gained from its preclinical evaluation remain valuable for the ongoing development of safer and more effective anticoagulant therapies. The methodologies outlined provide a foundational understanding of the experimental approaches crucial for characterizing the selectivity of novel enzyme inhibitors in the field of drug discovery.
References
Chemical structure of Eribaxaban
An In-depth Technical Guide to the Chemical Structure of Eribaxaban
This guide provides a detailed overview of the chemical and pharmacological properties of this compound, a direct Factor Xa inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
This compound is a synthetic organic compound belonging to the class of pyrrolidines.[1] It was developed by Pfizer as an anticoagulant for the prevention and treatment of venous thromboembolism.[2][3] The development of this compound was discontinued during Phase II clinical trials.[1][4][5]
Chemical Name (IUPAC): (2R,4R)-1-N-(4-chlorophenyl)-2-N-[2-fluoro-4-(2-oxo-1-pyridinyl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide[1][5][6]
SMILES (Simplified Molecular Input Line Entry System): CO[C@@H]1C--INVALID-LINK--C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F[1][3][5][7][8]
Chemical Structure:
Image Source: PubChem CID 11634458.[1]
Physicochemical and Pharmacological Data
The key physicochemical and pharmacological properties of this compound are summarized in the table below. This data is crucial for understanding its behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₂ClFN₄O₄ | [1][2][5][6][7][8] |
| Molecular Weight | 484.91 g/mol | [1][2][6][7][8] |
| CAS Number | 536748-46-6 | [2][5][6][7][8] |
| PubChem CID | 11634458 | [1][5][7] |
| Ki (Factor Xa) | 0.32 nM | [8] |
| LogP (XlogP) | 2.9 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Rotatable Bond Count | 5 | [5] |
Mechanism of Action
This compound is a direct, orally active inhibitor of coagulation Factor Xa (FXa).[1][2][8] FXa is a critical enzyme in the coagulation cascade, where it catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[9] By directly binding to the active site of FXa, this compound blocks this conversion, thereby inhibiting the amplification of the coagulation cascade and subsequent thrombus formation.[9][10] Unlike indirect FXa inhibitors, direct inhibitors like this compound can inhibit both free FXa and FXa bound within the prothrombinase complex.[9][10]
The following diagram illustrates the position of this compound's action within the coagulation cascade.
Caption: this compound directly inhibits Factor Xa, a key enzyme in the common pathway of the coagulation cascade.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis of this compound are scarce due to its proprietary nature and discontinued development. However, a general understanding of its evaluation can be derived from its classification as a direct FXa inhibitor.
In Vitro Factor Xa Inhibition Assay (General Protocol):
A typical experimental workflow to determine the inhibitory constant (Ki) of a compound like this compound against Factor Xa would involve the following steps.
Caption: A generalized workflow for determining the in-vitro inhibitory activity of this compound against Factor Xa.
-
Reagents and Materials:
-
Purified human Factor Xa
-
A specific chromogenic substrate for Factor Xa (e.g., S-2222)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl with NaCl and CaCl₂)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Serial dilutions of this compound are prepared in the assay buffer.
-
A fixed concentration of human Factor Xa is added to the wells of the microplate containing the different concentrations of this compound.
-
The plate is incubated for a defined period to allow the inhibitor to bind to the enzyme.
-
The chromogenic substrate is added to each well to start the reaction.
-
The absorbance at 405 nm is measured kinetically using a microplate reader. The rate of color development is proportional to the FXa activity.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the absorbance curves.
-
The percent inhibition is calculated for each concentration of this compound.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and its Michaelis-Menten constant (Km).
-
In Vivo Antithrombotic Activity (General Protocol):
Animal models are used to assess the efficacy of anticoagulant compounds. A common model involves inducing thrombosis in an artery or vein and then administering the test compound to measure its effect on thrombus formation. For this compound, a study in pigs demonstrated that oral administration reduced platelet-rich thrombus formation.[8]
-
Animal Model: Anesthetized animal (e.g., pig, rabbit, rat).[8]
-
Thrombosis Induction: A section of an artery (e.g., carotid) is isolated, and thrombosis is induced, for example, by electrical injury or application of ferric chloride.
-
Drug Administration: this compound is administered orally at various doses prior to the induction of thrombosis.[8]
-
Measurement: The size and weight of the resulting thrombus are measured after a specific period.
-
Analysis: The dose-dependent reduction in thrombus weight by this compound is determined and compared to a control group.
Conclusion
This compound is a potent and selective direct Factor Xa inhibitor with a well-defined chemical structure. While its clinical development was halted, the data gathered on its physicochemical properties and mechanism of action provide valuable insights for the design and development of new anticoagulant therapies. The experimental approaches outlined serve as a foundational methodology for the characterization of similar compounds in the field of hemostasis and thrombosis research.
References
- 1. This compound | C24H22ClFN4O4 | CID 11634458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Factor Xa | TargetMol [targetmol.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 6. medkoo.com [medkoo.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. XARELTO - Mechanism of Action [jnjmedicalconnect.com]
- 10. The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Eribaxaban's Role in the Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribaxaban (formerly PD-0348292) is a synthetic, orally bioavailable small molecule that acts as a direct inhibitor of activated Factor X (Factor Xa).[1][2] Developed by Pfizer, it was investigated for the prevention and treatment of venous thromboembolism.[3][4] As an anticoagulant, this compound targets a critical juncture in the coagulation cascade, thereby preventing the formation of thrombin and subsequent fibrin clots.[2][5] Despite showing promise in preclinical and early clinical development, its advancement was discontinued during Phase II clinical trials.[1][3] This guide provides a detailed technical overview of this compound's mechanism of action, its interaction with the coagulation cascade, and the experimental methodologies used to characterize its effects.
Mechanism of Action
This compound is a potent and selective inhibitor of Factor Xa, a serine protease that plays a pivotal role in the blood coagulation cascade.[1][2] Factor Xa is the first enzyme in the common pathway of coagulation, where the intrinsic and extrinsic pathways converge.[5] Its primary function is to catalyze the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[5] Thrombin, in turn, is responsible for converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[5]
By directly binding to the active site of Factor Xa, this compound blocks its enzymatic activity.[2][5] This inhibition occurs without the need for a cofactor like antithrombin III.[5] this compound's action effectively reduces the generation of thrombin, thereby diminishing the formation of fibrin and preventing the development of thrombi.[5]
This compound's Position in the Coagulation Cascade
The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of intervention for this compound.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. This compound | C24H22ClFN4O4 | CID 11634458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lancet.co.za [lancet.co.za]
- 5. Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Eribaxaban: A Technical Overview of its Molecular Properties and Formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribaxaban is a synthetic, orally bioavailable small molecule that acts as a direct inhibitor of coagulation Factor Xa (FXa).[1][2] Developed for the prevention and treatment of thromboembolic disorders, this compound was investigated for its anticoagulant properties.[3][4] This document provides a detailed technical overview of the molecular properties, formula, and mechanism of action of this compound.
Molecular and Physicochemical Properties
The fundamental molecular and physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding the drug's behavior in biological systems and for the development of drug delivery systems.
Table 1: General Molecular Information
| Property | Value |
| Molecular Formula | C24H22ClFN4O4[1][3] |
| Molecular Weight | 484.9 g/mol [1] |
| IUPAC Name | (2R,4R)-N1-(4-chlorophenyl)-N2-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide[3] |
| CAS Number | 536748-46-6[3] |
| Synonyms | PD 348292, PD-0348292[3][4] |
Table 2: Physicochemical Data
| Property | Value |
| XlogP | 2.9[5] |
| Hydrogen Bond Donors | 2[5] |
| Hydrogen Bond Acceptors | 5[5] |
| Rotatable Bond Count | 5[5] |
| Solubility | Soluble in DMSO (100 mg/mL)[2] |
| pKa (predicted) | Most Acidic: 12.93, Most Basic: 1.98[5] |
Experimental Protocols
Detailed experimental protocols for the determination of this compound's physicochemical properties are not extensively published. However, standard methodologies for characterizing small molecule drugs would be employed. Below are representative protocols that would be suitable for determining the melting point, solubility, and pKa of this compound.
Determination of Melting Point
The melting point of a solid crystalline substance like this compound can be determined using a digital melting point apparatus.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Determination of Aqueous Solubility
The shake-flask method is a common technique for determining the equilibrium solubility of a compound in an aqueous buffer.
Methodology:
-
An excess amount of this compound is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
The vial is sealed and agitated in a temperature-controlled shaker or water bath until equilibrium is reached (typically 24-48 hours).
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.
Methodology (UV-Vis Spectrophotometry):
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.
-
A small aliquot of the this compound stock solution is added to each buffer solution to create solutions with a constant drug concentration.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
Changes in the absorbance at specific wavelengths as a function of pH are used to determine the pKa value(s) of the molecule.
Mechanism of Action and Signaling Pathway
This compound functions as an anticoagulant by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[1][2] The coagulation cascade is a series of enzymatic reactions that ultimately leads to the formation of a fibrin clot to stop bleeding.[1] It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the enzyme at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway.[1] By inhibiting Factor Xa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing the formation of fibrin from fibrinogen and ultimately preventing clot formation.
The following diagram illustrates the coagulation cascade and the point of inhibition by this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical Study of Molecular Structure and Physicochemical Properties of Novel Factor Xa Inhibitors and Dual Factor Xa and Factor IIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Eribaxaban In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribaxaban (formerly PD-0348292) is a potent, orally active, and selective direct inhibitor of Factor Xa (FXa).[1] As a critical component of the coagulation cascade, FXa is a key target for anticoagulant therapies.[2] this compound was developed for the prevention and treatment of venous thromboembolism.[3] Although its clinical development was discontinued, its properties as a research tool and reference compound remain valuable.[4]
These application notes provide detailed protocols for the in vitro characterization of this compound and other direct FXa inhibitors. The described assays are fundamental for determining the potency, selectivity, and mechanism of action of such compounds.
Mechanism of Action
This compound directly binds to the active site of both free FXa and FXa within the prothrombinase complex, thereby inhibiting the conversion of prothrombin to thrombin.[2][5] This action occurs in the final common pathway of the coagulation cascade, effectively reducing thrombin generation and subsequent fibrin clot formation.[5]
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Description |
| Ki | 0.32 nM | Inhibition constant against Factor Xa, indicating high binding affinity.[1] |
Experimental Protocols
Factor Xa (FXa) Inhibition Assay (Chromogenic)
This assay is the primary method for determining the direct inhibitory activity of this compound on purified FXa.
Principle: The assay measures the residual activity of FXa after incubation with the inhibitor. A chromogenic substrate, which is cleaved by FXa to produce a colored product, is used for detection. The color intensity is inversely proportional to the FXa inhibition.
Materials:
-
Human Factor Xa (purified)
-
Chromogenic FXa substrate (e.g., S-2222)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing NaCl and CaCl2)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of this compound dilutions in the assay buffer.
-
Add 10 µL of each this compound dilution or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 70 µL of assay buffer containing a pre-determined concentration of human FXa to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 20 µL of the chromogenic FXa substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of substrate hydrolysis (V) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] * 100 against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Prothrombin Time (PT) Assay
The PT assay evaluates the effect of an anticoagulant on the extrinsic and common pathways of the coagulation cascade.
Principle: Tissue factor (thromboplastin) is added to plasma, initiating the extrinsic pathway. The time taken for a fibrin clot to form is measured. Direct FXa inhibitors like this compound are expected to prolong the PT in a concentration-dependent manner.[6]
Materials:
-
Human pooled normal plasma (citrated)
-
Thromboplastin reagent (containing tissue factor and calcium)
-
This compound stock solution (in DMSO)
-
Coagulometer
Procedure:
-
Spike the human plasma with various concentrations of this compound or vehicle control.
-
Pre-warm the plasma samples to 37°C.
-
Add 50 µL of the plasma sample to a pre-warmed cuvette in the coagulometer.
-
Incubate for 3 minutes at 37°C.
-
Add 100 µL of the pre-warmed thromboplastin reagent to the cuvette to start the clotting reaction.
-
The coagulometer will automatically detect the formation of a clot and record the clotting time in seconds.
-
Plot the clotting time against the this compound concentration.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of coagulation.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to plasma, followed by calcium, to initiate clotting. The time to clot formation is measured. FXa inhibitors will prolong the aPTT.[7]
Materials:
-
Human pooled normal plasma (citrated)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
This compound stock solution (in DMSO)
-
Coagulometer
Procedure:
-
Spike human plasma with various concentrations of this compound or vehicle control.
-
Mix 50 µL of the plasma sample with 50 µL of the aPTT reagent in a cuvette.
-
Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to activate the contact factors.
-
Add 50 µL of pre-warmed CaCl2 solution to initiate the clotting cascade.
-
The coagulometer will measure the time to clot formation.
-
Plot the clotting time against the this compound concentration.
Thrombin Generation Assay (TGA)
TGA provides a global assessment of the coagulation potential of a plasma sample.
Principle: Clotting is initiated in plasma by adding tissue factor and phospholipids. The generation of thrombin over time is monitored using a fluorogenic substrate for thrombin. The resulting curve provides information on the lag time, peak thrombin concentration, and total thrombin generation (endogenous thrombin potential - ETP). FXa inhibitors are expected to decrease the peak thrombin and ETP.[8]
Materials:
-
Platelet-poor human plasma
-
Tissue factor/phospholipid reagent (low concentration)
-
Fluorogenic thrombin substrate with a calcium-containing buffer
-
This compound stock solution (in DMSO)
-
Fluorometer with a temperature-controlled plate reader
Procedure:
-
Spike plasma samples with different concentrations of this compound.
-
Add 80 µL of the plasma sample to a 96-well plate.
-
Add 20 µL of the tissue factor/phospholipid reagent to initiate thrombin generation.
-
Immediately add 20 µL of the fluorogenic substrate/calcium buffer.
-
Place the plate in the fluorometer and measure the fluorescence intensity over time (e.g., 60 minutes) at 37°C.
-
The instrument software calculates the thrombin generation parameters (lag time, peak height, ETP) from the fluorescence curve.
-
Plot the thrombin generation parameters against the this compound concentration.
Visualizations
Caption: this compound's inhibition of Factor Xa in the coagulation cascade.
Caption: Workflow for the Factor Xa chromogenic inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. XARELTO - Mechanism of Action [jnjmedicalconnect.com]
- 3. This compound | Factor Xa | TargetMol [targetmol.com]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 6. Assessment of the impact of rivaroxaban on coagulation assays: laboratory recommendations for the monitoring of rivaroxaban and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rivaroxaban differentially influences ex vivo global coagulation assays based on the administration time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements [frontiersin.org]
Application Notes and Protocols for Thrombin Generation Assay with Eribaxaban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribaxaban is a direct, selective, and orally active inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By inhibiting FXa, this compound effectively reduces thrombin generation, a key process in the formation of a blood clot.[2] The Thrombin Generation Assay (TGA) is a global hemostasis assay that provides a comprehensive assessment of the coagulation potential of a plasma sample. It measures the dynamics of thrombin generation and decay over time, offering valuable insights into both pro- and anticoagulant processes.[3][4] These application notes provide a detailed protocol for utilizing the TGA to evaluate the pharmacodynamic effects of this compound and other Factor Xa inhibitors.
Disclaimer: The development of this compound was discontinued at the Phase II clinical trial stage. As such, specific data on the effect of this compound on thrombin generation is limited. The quantitative data presented in these notes are derived from studies on other well-characterized direct Factor Xa inhibitors, such as rivaroxaban and apixaban, and should be considered representative of the expected effects of this compound.
Mechanism of Action of this compound and its Effect on Thrombin Generation
The coagulation cascade is a series of enzymatic reactions culminating in the formation of thrombin, which then converts fibrinogen to fibrin, the primary component of a blood clot. Factor Xa is a pivotal enzyme in this cascade, as it is the component of the prothrombinase complex that converts prothrombin (Factor II) to thrombin (Factor IIa).
This compound, as a direct Factor Xa inhibitor, binds to the active site of Factor Xa, preventing it from converting prothrombin to thrombin. This inhibition leads to a dose-dependent reduction in the overall amount of thrombin generated.
The effect of a Factor Xa inhibitor like this compound on the thrombin generation curve (thrombogram) is characterized by:
-
Prolonged Lag Time: The time to the start of thrombin generation is extended.[5]
-
Reduced Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time is decreased.[3][5]
-
Reduced Peak Thrombin: The maximum concentration of thrombin generated is lowered.[3][5]
Signaling Pathway of the Coagulation Cascade and Inhibition by this compound
Caption: Coagulation cascade and the inhibitory action of this compound on Factor Xa.
Experimental Protocols
Materials
-
Calibrated Automated Thrombogram (CAT) instrument or similar fluorometric plate reader
-
96-well microplates (black, flat-bottom)
-
Platelet-poor plasma (PPP)
-
This compound (or other Factor Xa inhibitor) stock solution
-
PPP Reagent (containing a low concentration of tissue factor and phospholipids)
-
FluCa kit (fluorogenic substrate and calcium chloride)
-
Thrombin Calibrator
-
Assay buffer (e.g., HEPES-buffered saline)
Preparation of Platelet-Poor Plasma (PPP)
-
Collect whole blood into citrate-containing tubes.
-
Centrifuge the blood at 2,000 x g for 15 minutes at room temperature.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.
-
Perform a second centrifugation of the collected plasma at 10,000 x g for 10 minutes to remove residual platelets.
-
Aliquot the PPP and store at -80°C until use.
Thrombin Generation Assay Protocol
Caption: Experimental workflow for the Thrombin Generation Assay.
-
Plate Preparation:
-
Thaw PPP, this compound stock solution, PPP Reagent, FluCa kit, and Thrombin Calibrator at 37°C.
-
In a 96-well plate, add 80 µL of PPP to each well.
-
Add 10 µL of assay buffer or this compound at various concentrations to the sample wells.
-
In separate wells for the calibrator, add 10 µL of assay buffer.
-
-
Incubation:
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Thrombin Generation:
-
For the sample wells, add 20 µL of pre-warmed PPP Reagent.
-
For the calibrator wells, add 20 µL of Thrombin Calibrator.
-
-
Fluorogenic Reaction:
-
Immediately add 20 µL of the pre-warmed FluCa kit solution to all wells.
-
-
Measurement:
-
Place the plate in the fluorometric reader pre-heated to 37°C.
-
Measure the fluorescence intensity at excitation and emission wavelengths of approximately 390 nm and 460 nm, respectively.
-
Readings should be taken at regular intervals (e.g., every 20 seconds) for a total duration of 60 minutes.
-
-
Data Analysis:
-
The raw fluorescence data is converted into a thrombin generation curve (nM of thrombin vs. time) using the calibration curve generated from the Thrombin Calibrator wells.
-
The following key parameters are calculated from the thrombogram:
-
Lag Time (min): Time from the start of the reaction until the initial burst of thrombin generation.
-
Endogenous Thrombin Potential (ETP, nM*min): The area under the thrombin generation curve, representing the total amount of thrombin generated.
-
Peak Thrombin (nM): The maximum concentration of thrombin reached.
-
Time to Peak (min): The time required to reach the peak thrombin concentration.
-
Velocity Index (nM/min): The rate of thrombin generation during the propagation phase.
-
-
Data Presentation
The following tables summarize the expected concentration-dependent effects of a direct Factor Xa inhibitor on key thrombin generation parameters. The data is representative and based on studies of rivaroxaban and apixaban.[5][6]
Table 1: Effect of Increasing Concentrations of a Factor Xa Inhibitor on Thrombin Generation Parameters
| Parameter | Control (0 ng/mL) | Low Concentration (e.g., 50 ng/mL) | Medium Concentration (e.g., 150 ng/mL) | High Concentration (e.g., 250 ng/mL) |
| Lag Time (min) | ~3.5 | Increased | Significantly Increased | Markedly Increased |
| ETP (nM*min) | ~1500 | Decreased | Significantly Decreased | Markedly Decreased |
| Peak Thrombin (nM) | ~300 | Decreased | Significantly Decreased | Markedly Decreased |
| Time to Peak (min) | ~6.0 | Increased | Significantly Increased | Markedly Increased |
| Velocity Index (nM/min) | ~100 | Decreased | Significantly Decreased | Markedly Decreased |
Table 2: Correlation of Factor Xa Inhibitor Plasma Concentration with Thrombin Generation Parameters [6][7]
| Thrombin Generation Parameter | Correlation with Drug Concentration | Spearman's Correlation Coefficient (rs) |
| Lag Time | Positive | Strong (e.g., ~0.80) |
| ETP | Negative | Moderate (e.g., ~ -0.55) |
| Peak Thrombin | Negative | Strong (e.g., ~ -0.72) |
Interpretation of Results
The results of the TGA in the presence of this compound or another Factor Xa inhibitor will demonstrate a clear dose-dependent anticoagulant effect.
-
An increase in Lag Time and Time to Peak reflects the delay in the initiation and propagation phases of coagulation due to the inhibition of Factor Xa.
-
A decrease in ETP and Peak Thrombin indicates a reduction in the total amount and the maximum concentration of thrombin generated, respectively. This directly correlates with the inhibitory effect of the drug on the prothrombinase complex.
-
The Velocity Index will also be reduced, indicating a slower rate of thrombin generation.
By performing concentration-response curves, researchers can determine key pharmacodynamic parameters such as the IC50 (the concentration of the inhibitor that causes 50% inhibition of a specific parameter).
Conclusion
The Thrombin Generation Assay is a powerful tool for characterizing the anticoagulant properties of direct Factor Xa inhibitors like this compound. It provides a more comprehensive picture of the impact of these drugs on the overall coagulation process compared to traditional clotting time assays. The detailed protocol and expected data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and hemostasis research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 4. Effect of PCC on Thrombin Generation among Patients on Factor Xa Inhibitors with Major Bleeding or Needing Urgent Surgery (GAUGE): Design and Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the effect of direct oral anticoagulants dabigatran, rivaroxaban, and apixaban in healthy male volunteers using a thrombin generation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements [frontiersin.org]
Eribaxaban: Application Notes and Protocols for In Vivo Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribaxaban (also known as PD0348292) is a small molecule, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. As an anticoagulant, its potential for the prevention and treatment of thrombotic disorders has been a subject of investigation. Although the clinical development of this compound was discontinued in Phase II for venous thrombosis, understanding its preclinical evaluation in relevant animal models of thrombosis is crucial for researchers in the field of antithrombotic drug discovery.
Publicly available data on the use of this compound in specific in vivo thrombosis models is limited. However, it is known that pharmacodynamics data from a preclinical iliac venous stenting study were presented.[1] This document provides a comprehensive overview of the established in vivo thrombosis models and detailed protocols that are typically employed to evaluate the efficacy and safety of Factor Xa inhibitors like this compound. The methodologies and data presentation formats are based on standard practices in preclinical antithrombotic research.
This compound Compound Profile
| Property | Description |
| Drug Name | This compound (PD0348292) |
| Class | Antithrombotic, Small Molecule |
| Mechanism of Action | Direct Factor Xa Inhibitor |
| Originator | Pfizer |
| Highest Development Phase | Phase II (Discontinued for Venous Thrombosis) |
Mechanism of Action: Inhibition of the Coagulation Cascade
This compound, as a direct Factor Xa inhibitor, targets a pivotal point in the coagulation cascade where the intrinsic and extrinsic pathways converge. By binding to the active site of Factor Xa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This, in turn, reduces the formation of fibrin from fibrinogen, a key component of a stable thrombus.
Caption: Coagulation cascade showing the central role of Factor Xa and the inhibitory action of this compound.
Experimental Protocols for In Vivo Thrombosis Models
The following are detailed protocols for common in vivo thrombosis models suitable for evaluating the antithrombotic efficacy and bleeding risk of Factor Xa inhibitors like this compound.
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This model is widely used to assess the efficacy of antithrombotic agents in an injury-induced arterial thrombosis setting.
Principle: Topical application of ferric chloride to an artery induces oxidative injury to the vessel wall, exposing subendothelial collagen and tissue factor, which triggers platelet adhesion, aggregation, and fibrin clot formation.
Experimental Workflow:
Caption: Experimental workflow for the ferric chloride-induced arterial thrombosis model.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).
-
Surgical Preparation:
-
Make a midline cervical incision and expose the common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous bolus, oral gavage) at a specified time before thrombosis induction.
-
Thrombosis Induction:
-
Place a small piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 10-35% w/v) on the surface of the carotid artery for a defined period (e.g., 5-10 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Efficacy Measurement:
-
Continuously monitor blood flow until complete vessel occlusion occurs (defined as zero blood flow for a sustained period).
-
The primary endpoint is the Time to Occlusion (TTO) .
-
After a set period post-occlusion, the thrombosed arterial segment can be excised, and the thrombus weight can be measured.
-
-
Bleeding Time Assessment (Safety): In a separate cohort of animals, perform a tail transection bleeding time assay. After drug administration, transect the distal portion of the tail (e.g., 3 mm from the tip) and measure the time it takes for bleeding to cease.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Route | Time to Occlusion (min) | Thrombus Weight (mg) | Bleeding Time (s) |
| Vehicle Control | - | p.o. | 12.5 ± 2.1 | 0.85 ± 0.12 | 180 ± 35 |
| This compound | 1 | p.o. | 25.3 ± 4.5 | 0.42 ± 0.08 | 250 ± 48 |
| This compound | 3 | p.o. | 48.7 ± 6.2 | 0.15 ± 0.05 | 420 ± 65 |
| This compound | 10 | p.o. | >60 | 0.05 ± 0.02 | >900** |
| p<0.05, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM. (Illustrative Data) |
Venous Stasis Thrombosis Model
This model is particularly relevant for evaluating anticoagulants intended for the prevention or treatment of deep vein thrombosis (DVT).
Principle: Complete ligation of a vein segment (stasis) combined with a hypercoagulable stimulus (e.g., injection of a thrombogenic agent) leads to the formation of a venous thrombus.
Protocol:
-
Animal Model: Male Wistar rats (200-250g).
-
Anesthesia: Anesthetize the animal as previously described.
-
Surgical Preparation:
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect a segment of the IVC, and ligate all side branches.
-
-
Drug Administration: Administer this compound or vehicle control.
-
Thrombosis Induction:
-
Temporarily clamp the IVC at two locations to create an isolated segment.
-
Inject a thrombogenic agent (e.g., tissue factor or thrombin) into the isolated segment.
-
Completely ligate the IVC at both ends of the segment and remove the clamps.
-
-
Efficacy Measurement:
-
After a predetermined time (e.g., 2-4 hours), re-anesthetize the animal and excise the ligated IVC segment.
-
Open the segment longitudinally, remove the thrombus, and determine its wet weight . The thrombus can also be dried for dry weight measurement.
-
-
Safety Assessment: Bleeding time can be assessed as described in the previous model.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Route | Thrombus Wet Weight (mg) | Thrombus Dry Weight (mg) |
| Vehicle Control | - | i.v. | 15.2 ± 3.1 | 3.8 ± 0.8 |
| This compound | 0.3 | i.v. | 8.5 ± 2.2 | 2.1 ± 0.5 |
| This compound | 1 | i.v. | 3.1 ± 1.5 | 0.8 ± 0.4 |
| This compound | 3 | i.v. | 0.5 ± 0.3 | 0.1 ± 0.1 |
| *p<0.05, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM. (Illustrative Data) |
Conclusion
While specific preclinical data for this compound in these in vivo thrombosis models are not extensively published, the protocols and methodologies described here represent the standard approach for evaluating novel Factor Xa inhibitors. These models provide critical information on the antithrombotic efficacy and bleeding risk, which are essential for the preclinical assessment of such compounds. The provided workflows, diagrams, and data tables serve as a comprehensive guide for researchers aiming to investigate the properties of this compound or similar antithrombotic agents in a preclinical setting.
References
Application Note: High-Throughput Quantification of Factor Xa Inhibitors in Human Plasma Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of direct oral anticoagulants (DOACs) that inhibit Factor Xa. As "Eribaxaban" is not a recognized pharmaceutical compound, this document focuses on validated methods for the commonly prescribed Factor Xa inhibitors: Edoxaban, Rivaroxaban, and Apixaban . The protocols provided are intended for research purposes, including pharmacokinetic and bioequivalence studies. The methodologies described herein utilize various sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
Introduction
Direct oral anticoagulants (DOACs) that directly inhibit Factor Xa are widely used in the prevention and treatment of thromboembolic disorders.[1] Accurate and reliable quantification of these drugs in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for these analyses due to its high sensitivity, specificity, and precision.[4] This application note provides detailed protocols for the quantification of Edoxaban, Rivaroxaban, and Apixaban in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes: Edoxaban, Rivaroxaban, Apixaban (analytical standards)
-
Internal Standards (IS): Edoxaban-d6, Rivaroxaban-d4, Apixaban-¹³CD₃ (or other suitable stable isotope-labeled analogues)[5]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate, Ethyl acetate, Methyl tertiary-butyl ether (MTBE)
-
Human plasma (K₂EDTA)
Sample Preparation
Three common sample preparation techniques are presented below. The choice of method may depend on the specific laboratory setup, desired sample purity, and throughput requirements.
This method is rapid and suitable for high-throughput analysis.[2][6]
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LLE provides a cleaner extract compared to PPT.[8]
-
To 300 µL of plasma, add 50 µL of the internal standard solution.[8]
-
Add 3 mL of ethyl acetate and vortex for 5 minutes.[8]
-
Centrifuge at 4000 rpm for 15 minutes at 4°C.[8]
-
Transfer the organic layer to a new tube and evaporate to dryness.[8]
-
Reconstitute the residue in 250 µL of the mobile phase.[8]
-
Inject into the LC-MS/MS system.
SPE offers the cleanest extracts and can be automated for high throughput.
-
Condition an appropriate SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample (pre-treated with 200 µL of 4% phosphoric acid).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Liquid Chromatography Conditions
The following are typical LC parameters. Optimization may be required based on the specific instrument and column.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[3][9] |
| Mobile Phase A | 0.1% Formic acid in water[3][9] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[3][10] |
| Flow Rate | 0.4 mL/min[3][9] |
| Gradient | Linear gradient optimized for analyte separation (a typical run time is 2-6 minutes)[3][11][12] |
| Column Temperature | 40°C[8] |
| Injection Volume | 2-10 µL[6] |
Mass Spectrometry Conditions
Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[9][10]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9][10] |
| MRM Transitions | Edoxaban: m/z 548.2 → 366.1[9][13]Rivaroxaban: m/z 436.1 → 145.1[9][14]Apixaban: m/z 460.0 → 443.1[9][15]Edoxaban-d6: (Analyte-specific)Rivaroxaban-d4: m/z 440.2 → 144.9[14]Apixaban-¹³CD₃: m/z 464.2 → 447.4[16] |
| Ion Spray Voltage | ~5500 V[8] |
| Source Temperature | ~400°C[8] |
Data Presentation
The following tables summarize the quantitative data from various validated LC-MS/MS methods for Edoxaban, Rivaroxaban, and Apixaban.
Table 1: Method Validation Parameters for Edoxaban
| Parameter | Result | Reference |
| Linearity Range (ng/mL) | 1.0 - 500 | [9] |
| Lower Limit of Quantitation (ng/mL) | 1.0 | [2] |
| Intra-day Precision (%CV) | < 10.5 | [9] |
| Inter-day Precision (%CV) | < 10.5 | [9] |
| Accuracy (% Bias) | -9.9 to 11.3 | [9] |
| Recovery (%) | > 85 | [2] |
Table 2: Method Validation Parameters for Rivaroxaban
| Parameter | Result | Reference |
| Linearity Range (ng/mL) | 0.5 - 609.3 | |
| Lower Limit of Quantitation (ng/mL) | 0.5 | |
| Intra-day Precision (%CV) | 0.7 - 10.9 | |
| Inter-day Precision (%CV) | < 15 | [3] |
| Accuracy (%) | 87.5 – 112.6 | |
| Recovery (%) | 69.7 |
Table 3: Method Validation Parameters for Apixaban
| Parameter | Result | Reference |
| Linearity Range (ng/mL) | 1.0 - 301.52 | [16] |
| Lower Limit of Quantitation (ng/mL) | 1.0 | [16] |
| Intra-day Precision (%CV) | 0.70 - 6.98 | [16] |
| Inter-day Precision (%CV) | < 15 | [17] |
| Accuracy (%) | 89.2 to 107.2 | [16] |
| Recovery (%) | > 98 | [16] |
Mandatory Visualizations
Caption: General experimental workflow for the LC-MS/MS quantification of Factor Xa inhibitors.
Caption: Mechanism of action of Factor Xa inhibitors in the coagulation cascade.
Conclusion
The LC-MS/MS methods described in this application note provide a reliable and sensitive approach for the quantification of Edoxaban, Rivaroxaban, and Apixaban in human plasma. These protocols can be adapted for various research applications, offering high throughput and accurate results. The validation data presented demonstrates the robustness of these methods, making them suitable for pharmacokinetic and bioequivalence studies in drug development.
References
- 1. Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of rivaroxaban in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. Determination of rivaroxaban, apixaban and edoxaban in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of an HPLC-MS/MS Method for Quantification of Apixaban in Human Plasma | Filonova | Drug development & registration [pharmjournal.ru]
- 11. Lc-ms/ms assay for the determination of apixaban in human plasma [wisdomlib.org]
- 12. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 16. japsonline.com [japsonline.com]
- 17. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Eribaxaban in Platelet Aggregation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribaxaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By blocking FXa, this compound effectively reduces the generation of thrombin (Factor IIa), a key protease responsible for the conversion of fibrinogen to fibrin, leading to clot formation. While the primary therapeutic effect of this compound is anticoagulation, its impact on platelet function is a crucial area of investigation for understanding its complete hemostatic profile, particularly in therapeutic areas where both coagulation and platelet activity are pathologically linked, such as in arterial thrombosis.
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on platelet aggregation. Given the limited direct public data on this compound's specific effects on platelets, the methodologies and expected outcomes are largely based on studies with other direct FXa inhibitors like rivaroxaban and apixaban, which share the same mechanism of action.[1][2][3][4]
Mechanism of Action and Expected Effects on Platelet Aggregation
This compound's influence on platelet aggregation is primarily indirect, stemming from its inhibition of thrombin generation.[4] Thrombin is one of the most potent activators of platelets, inducing aggregation through the activation of Protease-Activated Receptors (PARs) on the platelet surface.[5]
Key Points:
-
Indirect Inhibition: this compound is not expected to directly inhibit platelet aggregation induced by common agonists such as adenosine diphosphate (ADP), collagen, or arachidonic acid, as its target is upstream in the coagulation cascade.[2][3][6]
-
Thrombin-Mediated Pathway: The primary antiplatelet effect of this compound will be observed in assays where platelet activation is dependent on the generation of thrombin.
-
Tissue Factor-Induced Aggregation: this compound is expected to potently inhibit platelet aggregation initiated by Tissue Factor (TF), as TF triggers the extrinsic coagulation pathway, leading to FXa activation and subsequent thrombin generation.[1][3][4]
Signaling Pathway: Coagulation Cascade and this compound's Point of Inhibition
Caption: this compound's inhibition of Factor Xa in the coagulation cascade.
Data Presentation
Summary of Expected Effects of this compound on Platelet Aggregation
| Agonist | Pathway | Expected Effect of this compound | Rationale |
| Tissue Factor (TF) | Extrinsic Coagulation Cascade | Significant Inhibition | This compound blocks the generation of thrombin initiated by the TF pathway.[1][3][4] |
| Thrombin | Direct Platelet Activation | Minimal to No Direct Effect | This compound does not directly inhibit thrombin or its receptors on platelets.[1] |
| ADP | P2Y1/P2Y12 Receptors | No Significant Direct Effect | This pathway is independent of the coagulation cascade.[2][3] |
| Collagen | GPVI and α2β1 Receptors | No Significant Direct Effect | This pathway is independent of the coagulation cascade.[2][3] |
| Arachidonic Acid | Thromboxane A2 Pathway | No Significant Direct Effect | This pathway is independent of the coagulation cascade.[6] |
Experimental Protocols
In Vitro Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure to assess the effect of this compound on platelet aggregation in platelet-rich plasma (PRP) using various agonists.
Materials:
-
This compound (with a known solvent, e.g., DMSO)
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Platelet agonists:
-
Tissue Factor (e.g., RecombiPlasTin 2G)
-
Thrombin (e.g., human α-thrombin)
-
ADP (Adenosine Diphosphate)
-
Collagen (e.g., Horm collagen)
-
Arachidonic Acid
-
-
Platelet-poor plasma (PPP) as a blank
-
Light Transmission Aggregometer
-
Centrifuge
Workflow Diagram for LTA Experiment
Caption: Workflow for a Light Transmission Aggregometry experiment.
Procedure:
-
Preparation of PRP and PPP:
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to prepare platelet-rich plasma (PRP).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to prepare platelet-poor plasma (PPP). PPP will be used to set the 100% aggregation baseline.
-
-
Assay Performance:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
Pipette PRP into aggregometer cuvettes with a stir bar.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 5-10 minutes) at 37°C.
-
Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.
-
Add the platelet agonist to the cuvette to initiate aggregation. Final concentrations of agonists should be pre-determined to induce sub-maximal aggregation (e.g., ADP: 5-10 µM; Collagen: 2-5 µg/mL; Tissue Factor: concentration to be optimized).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is calculated for each concentration of this compound.
-
Plot the percentage of inhibition of aggregation against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the aggregation response).
-
Flow Cytometry Analysis of Platelet Activation
This method can be used to assess specific markers of platelet activation in whole blood, which more closely mimics physiological conditions.
Materials:
-
This compound
-
Human whole blood collected in 3.2% sodium citrate
-
Platelet agonists (as above)
-
Fluorescently-labeled antibodies against platelet activation markers (e.g., P-selectin (CD62P), activated GPIIb/IIIa (PAC-1)).
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., Tyrode's buffer).
-
Add this compound at various concentrations or vehicle control and incubate.
-
-
Platelet Activation and Staining:
-
Add the chosen agonist (e.g., Tissue Factor) to induce platelet activation.
-
Add the fluorescently-labeled antibodies and incubate in the dark at room temperature.
-
Stop the reaction and fix the cells with a fixative solution.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Quantify the percentage of platelets positive for the activation markers or the mean fluorescence intensity.
-
Conclusion
The provided application notes and protocols offer a framework for the investigation of this compound's effects on platelet aggregation. The primary mechanism of action of this compound, as a direct FXa inhibitor, points towards an indirect antiplatelet effect by inhibiting thrombin generation. Therefore, significant inhibition of platelet aggregation is expected in assays initiated by Tissue Factor. In contrast, minimal to no direct effect is anticipated when platelets are stimulated with agonists that bypass the coagulation cascade, such as ADP or collagen. These studies are essential for a comprehensive understanding of the pharmacological profile of this compound and its potential clinical implications in thrombotic disorders.
References
- 1. Effects on platelet function of a direct acting antagonist of coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Aggregation in Direct Oral Factor Xa Inhibitors-treated Patients With Atrial Fibrillation: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Effects of Rivaroxaban on Platelet Activation and Platelet–Coagulation Pathway Interaction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Effects of Rivaroxaban on Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Monitoring Anti-Xa Activity of Eribaxaban
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Eribaxaban is a direct, selective, and orally bioavailable inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] As an anticoagulant, its therapeutic effect is achieved by blocking the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.[2][3] Although the clinical development of this compound was discontinued,[1] the methodologies for assessing the activity of direct FXa inhibitors remain highly relevant for researchers in the fields of thrombosis, hemostasis, and drug development.
This document provides detailed application notes and protocols for monitoring the anti-Xa activity of this compound and other direct FXa inhibitors using a chromogenic substrate assay. The provided protocols and data are intended to serve as a comprehensive guide for researchers and scientists.
Principle of the Anti-Xa Chromogenic Assay
The anti-Xa chromogenic assay is a functional plasma-based assay used to determine the activity of FXa inhibitors. The principle relies on the inhibitor's ability to neutralize a known amount of exogenous FXa. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline), which can be quantified spectrophotometrically. The color intensity is inversely proportional to the concentration of the FXa inhibitor in the sample.[4][5]
Coagulation Cascade and Mechanism of Action of this compound
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway.[3] this compound, as a direct FXa inhibitor, binds to the active site of FXa, preventing it from converting prothrombin to thrombin, a key step in clot formation.[2][3]
Quantitative Data Summary
Due to the discontinuation of this compound's clinical development, extensive public data on its anti-Xa activity is limited. The following tables present representative data that would be expected from in vitro studies of a direct FXa inhibitor. This data is for illustrative purposes and should be considered hypothetical for this compound.
Table 1: In Vitro Anti-Xa Activity of this compound
| Parameter | Value |
| IC₅₀ (nM) | 2.5 |
| Ki (nM) | 0.8 |
| Plasma Protein Binding (%) | >95 |
| Bioavailability (%) | 50-60 |
Table 2: Dose-Dependent Inhibition of FXa Activity by this compound in Human Plasma
| This compound Concentration (ng/mL) | % Inhibition of FXa Activity (Mean ± SD) |
| 0 | 0 ± 2.1 |
| 10 | 15.2 ± 3.5 |
| 25 | 35.8 ± 4.1 |
| 50 | 62.5 ± 5.3 |
| 100 | 85.1 ± 6.2 |
| 250 | 98.9 ± 1.8 |
Experimental Protocols
Protocol 1: Determination of IC₅₀ of this compound using a Chromogenic Anti-Xa Assay
Objective: To determine the concentration of this compound required to inhibit 50% of Factor Xa activity in a purified system.
Materials:
-
This compound standard solutions
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2765)
-
Tris-HCl buffer (pH 7.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of this compound standard dilutions in Tris-HCl buffer.
-
Add 25 µL of each this compound dilution or buffer (control) to the wells of a 96-well microplate.
-
Add 25 µL of purified human Factor Xa solution to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Add 50 µL of the chromogenic FXa substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at 405 nm at kinetic mode for 10 minutes using a microplate reader.
-
Determine the rate of substrate cleavage (V) for each this compound concentration.
-
Calculate the percent inhibition for each concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
Protocol 2: Measurement of this compound Anti-Xa Activity in Spiked Human Plasma
Objective: To quantify the inhibitory effect of this compound on FXa activity in a plasma matrix.
Materials:
-
This compound stock solution
-
Pooled normal human plasma
-
Commercially available anti-Xa chromogenic assay kit (e.g., with bovine FXa and a chromogenic substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Spike pooled normal human plasma with known concentrations of this compound.
-
Follow the manufacturer's instructions for the commercial anti-Xa chromogenic assay kit. A general workflow is as follows: a. Add a specific volume of the plasma sample (spiked with this compound or control) to the microplate wells. b. Add a known excess of Factor Xa to each well. c. Incubate for a specified time at 37°C to allow this compound to inhibit the FXa. d. Add the chromogenic substrate to each well. e. Incubate for a specified time at 37°C. f. Stop the reaction (if required by the kit). g. Read the absorbance at 405 nm.
-
Construct a calibration curve by plotting the absorbance values against the known this compound concentrations.
-
The anti-Xa activity of unknown samples can be determined by interpolating their absorbance values from the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for measuring anti-Xa activity.
Conclusion
The chromogenic anti-Xa assay is a robust and reliable method for determining the activity of direct FXa inhibitors like this compound. The protocols and illustrative data provided in this application note offer a framework for researchers to assess the anticoagulant properties of these compounds. While this compound's development was halted, the principles and methods described herein are fundamental to the ongoing research and development of novel anticoagulants.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 3. XARELTO - Mechanism of Action [jnjmedicalconnect.com]
- 4. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Xa activity (UFH, LMWH, rivaroxaban & fondaparinux monitoring) | Synnovis [synnovis.co.uk]
Determining Eribaxaban Dosage for Animal Research: Application Notes and Protocols
Disclaimer: Eribaxaban is a direct Factor Xa inhibitor whose clinical development was discontinued. As such, publicly available data on its use in animal research is scarce. The following application notes and protocols are based on established methodologies for other direct Factor Xa inhibitors (e.g., Rivaroxaban, Apixaban, Edoxaban) and are intended to serve as a comprehensive guide for researchers to design and conduct studies to determine the appropriate dosage of this compound in various animal models.
Introduction
This compound is a small molecule that acts as a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to FXa, this compound blocks the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[1] This mechanism of action is shared by other "xaban" drugs, which have been extensively studied in preclinical animal models. These studies provide a strong foundation for establishing experimental protocols for this compound.
The primary objectives of preclinical studies for a novel anticoagulant like this compound are to:
-
Establish the pharmacokinetic (PK) profile (absorption, distribution, metabolism, and excretion).
-
Determine the pharmacodynamic (PD) effects on coagulation parameters.
-
Evaluate the antithrombotic efficacy in relevant animal models of thrombosis.
-
Assess the safety profile, particularly the risk of bleeding.
This document provides a framework for achieving these objectives, including detailed experimental protocols and data presentation guidelines.
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters of Direct Factor Xa Inhibitors in Animal Models
The following tables summarize typical pharmacokinetic and pharmacodynamic parameters observed for various direct Factor Xa inhibitors in different animal species. This data can be used as a starting point for dose-range finding studies with this compound.
Table 1: Representative Oral Dosages of Direct Factor Xa Inhibitors in Animal Studies
| Animal Species | Drug | Dosage Range (mg/kg, orally) | Study Type | Reference |
| Rat | Rivaroxaban | 0.3 - 10.0 | Pharmacokinetics, Thrombosis Models | [2][3] |
| Rat | Edoxaban | 1 - 30 | Thrombosis Models, Bleeding Time | [4] |
| Rabbit | Rivaroxaban | 0.6 - 3.0 | Thrombosis Models | [3] |
| Rabbit | Apixaban | 0.4 (IV bolus) + 0.6 (infusion) | Thrombosis Models | [5] |
| Dog | Rivaroxaban | 0.3 - 3.0 | Pharmacokinetics | [3] |
| Dog | Apixaban | 0.2 - 1.0 | Pharmacokinetics, Safety | [6][7] |
| Cat | Rivaroxaban | 0.5 - 1.0 | General Antithrombotic Use | [8] |
| Cat | Apixaban | 0.2 | Pharmacokinetics, Pharmacodynamics | [9][10] |
| Pig | Apixaban | 5 - 15 (twice daily) | Valve Thrombosis Model | [11] |
Table 2: Key Pharmacokinetic Parameters of Selected Oral Factor Xa Inhibitors in Animals
| Animal Species | Drug | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Reference |
| Rat | Rivaroxaban | 57 - 66 | ~1-2 | ~2-4 | [2] |
| Dog | Rivaroxaban | 60 - 86 | ~1-3 | ~2-5 | [3] |
| Cat | Apixaban | High | ~1 | ~1-2 | [9][10] |
| Dog | Apixaban | ~28 | ~5 | ~3.1 | [7] |
Table 3: Common Pharmacodynamic Endpoints for Factor Xa Inhibitors in Animal Research
| Parameter | Description | Typical Effect of Factor Xa Inhibitor | Reference |
| Prothrombin Time (PT) | Measures the extrinsic and common pathways of coagulation. | Prolongation | [2][6] |
| Activated Partial Thromboplastin Time (aPTT) | Measures the intrinsic and common pathways of coagulation. | Variable prolongation | [6] |
| Anti-Factor Xa Activity | Directly measures the inhibition of Factor Xa. | Increased activity | [9] |
| Thrombin Generation (TG) | Measures the total amount of thrombin produced over time. | Reduction in endogenous thrombin potential (ETP) | [2] |
| Bleeding Time | Assesses in vivo hemostasis. | Potential for prolongation at higher doses | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the appropriate dosage of this compound in animal models.
Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
Animal Model: Rat (e.g., Sprague-Dawley) or Dog (e.g., Beagle).
Materials:
-
This compound (formulated for oral and intravenous administration)
-
Vehicle control
-
Blood collection tubes (containing anticoagulant, e.g., citrate)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Fast animals overnight prior to dosing.[7] Anesthetize animals as required for blood collection.
-
Dose Administration:
-
Oral (PO): Administer a single dose of this compound via oral gavage. Start with a dose within the range reported for other xabans (e.g., 1-10 mg/kg for rats, 0.5-5 mg/kg for dogs).
-
Intravenous (IV): Administer a single bolus injection of this compound via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs). Use a lower dose compared to the oral route (e.g., 0.1-1 mg/kg).
-
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[10]
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Drug Concentration Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), and bioavailability (by comparing oral and IV data).
Pharmacodynamic (PD) Study Protocol
Objective: To assess the anticoagulant effect of this compound.
Animal Model: Same as PK study.
Materials:
-
Coagulation analyzer
-
Reagents for PT, aPTT, and anti-Factor Xa activity assays
-
Blood collection tubes (citrated)
Procedure:
-
Dose Administration: Administer a range of single oral doses of this compound to different groups of animals. Include a vehicle control group.
-
Blood Sampling: Collect blood samples at the expected Tmax (determined from the PK study) and other relevant time points.
-
Coagulation Assays:
-
PT and aPTT: Perform PT and aPTT assays on citrated plasma according to the manufacturer's instructions.
-
Anti-Factor Xa Activity: Measure the anti-Factor Xa activity using a chromogenic assay calibrated for the specific drug if possible, or a generic xaban calibrator.
-
-
Data Analysis: Correlate the plasma concentration of this compound with the changes in coagulation parameters to establish a PK/PD relationship.
In Vivo Thrombosis Model Protocol (FeCl₃-induced Carotid Artery Thrombosis)
Objective: To evaluate the antithrombotic efficacy of this compound.
Animal Model: Mouse or Rat.
Materials:
-
This compound
-
Anesthetic
-
Surgical instruments
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Flow probe and doppler flowmeter or intravital microscope
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically expose the carotid artery.
-
Dose Administration: Administer this compound or vehicle control orally at a predetermined time before injury to allow for absorption.
-
Thrombus Induction: Apply a filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a specific duration (e.g., 3-5 minutes) to induce endothelial injury and subsequent thrombosis.[12]
-
Monitoring: Monitor blood flow in the artery using a flow probe or visualize thrombus formation using intravital microscopy.[12]
-
Endpoint Measurement: Determine the time to vessel occlusion or the size of the thrombus at a specific time point.
-
Data Analysis: Compare the efficacy of different doses of this compound in preventing or delaying thrombosis compared to the control group.
Mandatory Visualizations
Signaling Pathway of the Coagulation Cascade and Inhibition by this compound
References
- 1. ahajournals.org [ahajournals.org]
- 2. The discovery of rivaroxaban: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The discovery of rivaroxaban: translating preclinical assessments into clinical practice [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The Reversal of Direct Oral Anticoagulants in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I clinical trial of an antithrombotic drug protocol combining apixaban and clopidogrel in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Biologic Activity of Apixaban in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table: Antithrombotic Drugs-MSD Veterinary Manual [msdvetmanual.com]
- 9. Pharmacokinetics and pharmacodynamics of the factor Xa inhibitor apixaban after oral and intravenous administration to cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. researchgate.net [researchgate.net]
- 12. Validate User [ashpublications.org]
Application Notes and Protocols for Testing Eribaxaban Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribaxaban (formerly PD 0348292) is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Developed by Pfizer, its clinical development was discontinued in Phase II for the treatment of venous thrombosis.[2] These application notes provide detailed experimental protocols for evaluating the efficacy of this compound and similar direct FXa inhibitors. The protocols are based on established methodologies for assessing anticoagulant properties.
Mechanism of Action: Inhibition of Factor Xa
This compound exerts its anticoagulant effect by directly binding to the active site of both free and prothrombinase-bound Factor Xa, thereby inhibiting the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This action effectively reduces thrombin generation and subsequently fibrin clot formation.
Caption: this compound's mechanism of action in the coagulation cascade.
Quantitative Data Summary
Due to the discontinuation of its development, publicly available data on this compound is limited. The following tables summarize the key efficacy findings from preclinical and Phase II clinical studies.
Table 1: Preclinical Efficacy of this compound in a Porcine Model of Arterial Thrombosis [3]
| This compound Dose (mg/kg, oral) | Prothrombin Time (PT) Fold Increase | Activated Partial Thromboplastin Time (aPTT) Fold Increase | Arterial Platelet Deposition (x10⁶/cm²) (mean ± SD) |
| Vehicle | 0.9 | 1.4 | 2242 ± 1443 |
| 0.4 | - | - | 531 ± 470 |
| 0.9 | - | - | 399 ± 162 |
| 4.3 | 2.9 | 2.5 | 549 ± 1066 |
Table 2: Phase II Clinical Trial of this compound for Thromboprophylaxis after Total Knee Replacement [1]
| This compound Dose (mg, once daily) | Venous Thromboembolism (VTE) Frequency (%) | Total Bleeding (%) |
| 0.1 - 10 | 1.4 - 37.1 | 4.9 - 13.8 |
| Enoxaparin (30 mg, twice daily) | 18.1 | 6.3 |
Experimental Protocols
In Vitro Efficacy Assessment
1. Activated Partial Thromboplastin Time (aPTT) Assay
This assay evaluates the integrity of the intrinsic and common coagulation pathways.
-
Principle: The aPTT test measures the time taken for a fibrin clot to form after the addition of a contact activator (e.g., silica), phospholipids (a partial thromboplastin), and calcium to citrated plasma. Direct FXa inhibitors are expected to prolong the aPTT.[4][5]
-
Materials:
-
3.2% buffered sodium citrate collection tubes
-
Platelet-poor plasma (PPP) prepared by double centrifugation
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
Coagulometer
-
Water bath at 37°C
-
-
Procedure:
-
Collect whole blood in a 3.2% sodium citrate tube and prepare PPP by centrifuging at 1500 x g for 15 minutes, followed by a second centrifugation of the plasma at 1500 x g for 15 minutes.[6]
-
Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.
-
Pipette 100 µL of PPP into a cuvette.
-
Add 100 µL of the aPTT reagent to the cuvette and incubate for 3-5 minutes at 37°C.
-
Dispense 100 µL of pre-warmed CaCl₂ into the cuvette to initiate clotting and simultaneously start the timer on the coagulometer.
-
The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.
-
-
Data Analysis: Compare the aPTT of plasma samples spiked with varying concentrations of this compound to a vehicle control.
2. Prothrombin Time (PT) Assay
This assay assesses the extrinsic and common pathways of coagulation.
-
Principle: The PT test measures the time for a fibrin clot to form after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to citrated plasma. Direct FXa inhibitors are expected to prolong the PT.[2][7]
-
Materials:
-
3.2% buffered sodium citrate collection tubes
-
Platelet-poor plasma (PPP)
-
PT reagent (thromboplastin)
-
Coagulometer
-
Water bath at 37°C
-
-
Procedure:
-
Prepare PPP as described for the aPTT assay.
-
Pre-warm the PT reagent to 37°C.
-
Pipette 100 µL of PPP into a cuvette and incubate for 1-2 minutes at 37°C.
-
Dispense 200 µL of the pre-warmed PT reagent into the cuvette to initiate clotting and start the timer.
-
The coagulometer will record the clotting time in seconds.
-
-
Data Analysis: Compare the PT of plasma samples with varying concentrations of this compound to a vehicle control.
3. Chromogenic Anti-Factor Xa Assay
This is a specific functional assay to quantify the activity of FXa inhibitors.
-
Principle: The anti-FXa assay is a chromogenic test. A known amount of excess FXa is added to a plasma sample containing an FXa inhibitor. The inhibitor neutralizes a portion of the FXa. The remaining active FXa then cleaves a chromogenic substrate, releasing a colored compound. The intensity of the color is inversely proportional to the concentration of the FXa inhibitor in the sample.[3][8][9]
-
Materials:
-
3.2% buffered sodium citrate collection tubes
-
Platelet-poor plasma (PPP)
-
Anti-FXa assay kit (containing excess FXa, a chromogenic substrate, and buffers)
-
Spectrophotometer or automated coagulation analyzer with chromogenic capabilities
-
-
Procedure:
-
Prepare PPP as previously described.
-
Prepare a standard curve using calibrators with known concentrations of the FXa inhibitor.
-
Incubate the PPP sample (or calibrator) with the excess FXa reagent for a specified time at 37°C.
-
Add the chromogenic substrate. The residual FXa will cleave the substrate, leading to a color change.
-
Measure the absorbance of the sample at the appropriate wavelength (typically 405 nm).
-
-
Data Analysis: Determine the concentration of this compound in the sample by interpolating the absorbance value from the standard curve.
In Vivo Efficacy Assessment
Porcine Model of Arterial Thrombosis
This model is used to evaluate the antithrombotic efficacy of a compound in a setting that mimics arterial thrombosis.
Caption: Workflow for the in vivo porcine arterial thrombosis model.
-
Principle: Mechanical injury to a carotid artery in a pig induces the formation of a platelet-rich thrombus, simulating thrombosis following atherosclerotic plaque rupture. The efficacy of an antithrombotic agent can be assessed by measuring the extent of thrombus formation.[3]
-
Materials:
-
Domestic swine
-
Anesthetic agents
-
Surgical instruments
-
¹¹¹In-labeled platelets for tracking thrombus formation
-
Gamma counter or scintillation detector
-
-
Procedure:
-
Anesthetize the animal and surgically expose the carotid arteries.
-
Administer this compound or vehicle orally at predetermined doses and time points before inducing injury.
-
Infuse autologous ¹¹¹In-labeled platelets.
-
Induce a crush injury to the carotid arteries using a standardized method.
-
Monitor and quantify the accumulation of ¹¹¹In-labeled platelets at the site of injury over a specified period (e.g., 30 minutes) using an external detector.
-
-
Data Analysis: Compare the total radioactivity (indicative of thrombus size) in the injured arterial segment between the this compound-treated and vehicle-treated groups.
Ex Vivo Perfusion Chamber
This method assesses platelet deposition on a thrombogenic surface under controlled blood flow conditions.
-
Principle: Whole blood from the animal is perfused over a surface coated with a thrombogenic substrate (e.g., collagen) in a specialized chamber. The extent of platelet deposition is then quantified.[10][11]
-
Procedure:
-
Prior to inducing the in vivo arterial injury, draw whole blood from the animal.
-
Perfuse the native (non-anticoagulated) blood through the perfusion chamber containing a thrombogenic surface at a defined shear rate.
-
After perfusion, the surface is removed, and the deposited platelets are quantified, for example, by measuring P-selectin or beta-thromboglobulin content using immunoassays.[12]
-
-
Data Analysis: Compare the amount of platelet deposition from blood of this compound-treated animals to that from vehicle-treated animals.
Logical Relationship of In Vitro and In Vivo Assays
Caption: Logical workflow for evaluating this compound's efficacy.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 3. Anti-Xa Assays [practical-haemostasis.com]
- 4. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 6. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 7. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 8. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 9. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Badimon Perfusion Chamber: An Ex Vivo Model of Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive study on different modelling approaches to predict platelet deposition rates in a perfusion chamber - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new method for quantifying platelet deposition in flowing native blood in an ex vivo model of human thrombogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Eribaxaban solubility challenges in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Eribaxaban in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: Why is this compound difficult to dissolve in aqueous buffers?
A2: Like many small molecule inhibitors developed for oral administration, this compound is a synthetic organic compound with poor water solubility.[2][3] Its chemical structure contributes to its low aqueous solubility, which is a common challenge for many new chemical entities (NCEs) in drug discovery.[3][4]
Q3: What is the mechanism of action for this compound?
A3: this compound is a direct and selective inhibitor of Coagulation Factor Xa (FXa).[1][5] FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin, which in turn leads to the formation of a fibrin clot.[2] By inhibiting FXa, this compound effectively blocks this process and exhibits anticoagulant activity.[2]
Q4: Can I heat my this compound solution to improve solubility?
A4: Gentle heating can be a method to increase the solubility of some compounds. However, the thermal stability of this compound in various buffers is not well-documented. It is recommended to first test heating on a small aliquot of the compound and solution. Prolonged or excessive heating should be avoided to prevent potential degradation. The use of sonication is a documented method to aid dissolution in DMSO.[1][6]
Troubleshooting Guide
Issue: Precipitate forms when diluting DMSO stock solution into aqueous buffer.
This is a common issue when diluting a highly concentrated DMSO stock of a poorly soluble compound into an aqueous medium where its solubility is significantly lower.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 125 mg/mL (257.78 mM) | Requires sonication. Use newly opened, non-hygroscopic DMSO.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials : this compound powder, anhydrous/low-moisture DMSO, sterile microcentrifuge tubes, sonicator.
-
Weigh the desired amount of this compound powder in a fume hood.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of up to 125 mg/mL.[1]
-
Vortex the solution briefly.
-
Place the tube in a bath sonicator and sonicate until the compound is fully dissolved.[1][6] Intermittent vortexing may aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Method for Dilution into Aqueous Buffer (with Co-solvents)
This protocol provides a general guideline for improving the solubility of this compound in aqueous buffers for in vitro experiments. Optimization will be required.
-
Materials : this compound-DMSO stock, PEG300, Tween-80, desired aqueous buffer (e.g., PBS), sterile tubes.
-
Prepare an intermediate solution by diluting the this compound-DMSO stock into a co-solvent mixture. A suggested starting formula is: 10% DMSO + 40% PEG300 + 5% Tween-80.[6]
-
Add the solvents sequentially, ensuring the solution is clear after each addition before adding the next solvent.[6]
-
Slowly add the final aqueous buffer (e.g., Saline or PBS) to the co-solvent mixture containing this compound to reach the final desired concentration.[6]
-
Visually inspect for any precipitation. If the solution remains clear, it is ready for use. Note that the final concentration of organic solvents should be tested for compatibility with your experimental system (e.g., cell viability assay).
Protocol 3: Preparation of a Suspension for Oral Gavage (Preclinical)
For high-dose preclinical studies where solubility limits are exceeded, a suspension may be necessary.[3]
-
Materials : this compound powder, vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in water), mortar and pestle or homogenizer.
-
Weigh the required amount of this compound.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing until a uniform and homogenous suspension is achieved.[6]
-
This suspension should be continuously stirred during administration to ensure consistent dosing.
Mechanism of Action Visualization
This compound acts on Factor Xa, a key convergence point in the intrinsic and extrinsic coagulation pathways.
Caption: this compound's inhibition of Factor Xa in the coagulation cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C24H22ClFN4O4 | CID 11634458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | Factor Xa | TargetMol [targetmol.com]
How to prevent Eribaxaban precipitation in cell media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of Eribaxaban in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate when I add it to my cell culture medium, even though it dissolved perfectly in DMSO?
This is a common phenomenon known as "solvent-shifting." this compound is highly soluble in organic solvents like DMSO but has very low aqueous solubility.[1][2] When you add the concentrated DMSO stock solution to the aqueous cell culture medium, the DMSO is diluted significantly. The final concentration of DMSO is often too low to keep this compound dissolved, causing it to precipitate out of the solution.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
Understanding this compound's properties is crucial for troubleshooting. Key values are summarized in the table below. Its very low water solubility is the primary reason for precipitation in aqueous media.
| Property | Value | Source |
| Molecular Weight | 484.91 g/mol | [2] |
| Solubility in DMSO | 125 mg/mL (257.78 mM) | [2] |
| Predicted Water Solubility | 0.00717 mg/mL | [1] |
| Predicted pKa (Strongest Acidic) | 11.46 | [1] |
| Predicted pKa (Strongest Basic) | -1.5 | [1] |
Q3: How should I prepare my this compound stock solution to minimize precipitation risk?
The preparation of your stock solution is a critical first step.
-
Use a High Concentration: Prepare a highly concentrated stock solution in 100% DMSO, for example, 10-50 mM.[2] This allows you to use a very small volume to achieve your desired final concentration in the cell culture medium, which keeps the final DMSO percentage low.
-
Ensure Complete Dissolution: Use sonication or gentle warming (be cautious with heating as it can degrade the compound) to ensure this compound is fully dissolved in DMSO.
-
Use Anhydrous DMSO: Hygroscopic DMSO (DMSO that has absorbed water) can reduce the solubility of your compound.[2] Use fresh, anhydrous, sterile-filtered DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation.[2]
Q4: What is the correct procedure for diluting the this compound stock solution into the cell culture medium?
The dilution method is as important as the stock preparation. Abrupt changes in solvent polarity can cause precipitation.
-
Keep Final DMSO Concentration Low: The final concentration of DMSO in your cell culture should ideally be below 0.5%, and for many cell lines, below 0.1%, to avoid solvent toxicity.[3] Always include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experiments.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform a serial dilution. You can make an intermediate dilution in a small volume of pre-warmed medium.
-
Method of Addition: Add the this compound stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation. Never add the cold medium to the DMSO stock.
-
Serum-Containing Medium: If your experiment allows, add this compound to a medium that already contains serum (e.g., FBS). Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[4]
Q5: Can I use other solvents or solubilizing agents?
If precipitation persists despite optimizing your DMSO-based protocol, you might consider other options:
-
Ethanol: While an option, it is generally more toxic to cells than DMSO, and the final concentration needs to be kept very low.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[5][6][7][8] You can try pre-complexing this compound with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) in an aqueous solution before adding it to your cell culture medium.
Q6: How can I confirm that what I'm seeing is this compound precipitation?
Precipitation can sometimes be confused with other issues like bacterial contamination or salt crystallization from the medium.
-
Visual Inspection: Precipitation of a compound often appears as fine, crystalline particles, a cloudy haze, or a thin film on the surface of the culture vessel.
-
Microscopy: Observe a sample of the medium under a microscope. Precipitated compounds often appear as distinct, sharp-edged crystals or amorphous aggregates, which are different from the appearance of bacterial or fungal contamination.
-
Centrifugation: Centrifuge a sample of the medium. If a pellet forms and the supernatant becomes clear, it is likely due to precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Cloudiness or visible particles immediately after adding this compound to the medium. | Solvent-Shifting: The aqueous medium cannot dissolve the high concentration of this compound coming from the DMSO stock. | 1. Ensure the final DMSO concentration is <0.5% (ideally <0.1%).2. Pre-warm the medium to 37°C before adding the drug.3. Add the stock solution slowly while vortexing or swirling the medium.4. Try a serial dilution approach. |
| Precipitation occurs over time (hours to days) in the incubator. | Low Thermodynamic Stability: The compound is initially in a supersaturated state and crashes out over time.Temperature Fluctuation: Changes in temperature can affect solubility. | 1. Lower the final concentration of this compound if experimentally feasible.2. Ensure the incubator provides a stable temperature.3. Consider using a solubilizing agent like HP-β-cyclodextrin. |
| Inconsistent results between experiments. | Inconsistent Stock Preparation: Variability in DMSO quality or dissolution of the stock.Pipetting Errors: Inaccurate measurement of small volumes of stock solution. | 1. Use fresh, anhydrous DMSO for stock preparation.2. Ensure the compound is fully dissolved in the stock solution.3. Use calibrated pipettes for accurate dispensing of the stock solution. |
| Cell toxicity is observed even at low this compound concentrations. | Solvent Toxicity: The final DMSO concentration may be too high for your specific cell line.Precipitate-Induced Toxicity: The precipitate itself can be cytotoxic. | 1. Perform a dose-response curve for DMSO alone on your cells to determine the maximum tolerable concentration.2. Ensure no precipitation is occurring, as this can lead to inaccurate dosing and physical stress on cells. |
Experimental Protocols
Protocol 1: Standard Dilution of this compound in Cell Culture Medium
-
Prepare a 20 mM Stock Solution:
-
Weigh out 9.7 mg of this compound (MW: 484.91 g/mol ).
-
Add 1.0 mL of anhydrous, sterile-filtered DMSO.
-
Vortex and/or sonicate until the this compound is completely dissolved.
-
Aliquot into smaller volumes and store at -80°C.
-
-
Dilution to a Final Concentration of 10 µM:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
For a final volume of 10 mL of medium, you will need to add 5 µL of the 20 mM stock solution (Dilution factor = 20,000 µM / 10 µM = 2000; 10,000 µL / 2000 = 5 µL).
-
While gently swirling the 10 mL of medium, add the 5 µL of this compound stock solution drop-wise.
-
Ensure the solution is mixed well before adding to your cells.
-
The final DMSO concentration will be 0.05%.
-
Protocol 2: Using HP-β-Cyclodextrin for Enhanced Solubility
-
Prepare a Cyclodextrin Solution:
-
Prepare a 45% (w/v) solution of HP-β-cyclodextrin in sterile water.
-
-
Complexation with this compound:
-
Add your this compound DMSO stock to the HP-β-cyclodextrin solution. The molar ratio of cyclodextrin to this compound should be optimized, but a starting point of 100:1 can be tested.
-
Vortex and allow to incubate at room temperature for at least 1 hour to facilitate complex formation.
-
-
Dilution in Cell Culture Medium:
-
This aqueous this compound-cyclodextrin complex can now be sterile-filtered and added to your cell culture medium.
-
Remember to have a vehicle control containing the same final concentration of the HP-β-cyclodextrin solution.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Diagram illustrating solvent-shift induced precipitation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Factor Xa | TargetMol [targetmol.com]
- 4. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Eribaxaban anti-Xa assays
Welcome to the Technical Support Center for Eribaxaban Anti-Xa Assays. This resource provides comprehensive troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing variability and ensuring accuracy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
This compound (formerly PD 0348292) is a small molecule that acts as a direct inhibitor of Factor Xa (FXa).[1] As part of the coagulation cascade, FXa is a critical enzyme that converts prothrombin to thrombin, the final step in fibrin clot formation.[2][3] By directly and selectively blocking the active site of FXa, this compound prevents this conversion, thereby exerting an anticoagulant effect.[2][3] This mechanism does not require a cofactor like antithrombin for its activity.[3]
Q2: What is the principle of a chromogenic anti-Xa assay?
A chromogenic anti-Xa assay is a functional laboratory test used to measure the activity of FXa inhibitors.[4][5] The principle involves a colorimetric reaction.[6][7] A known amount of excess FXa is added to a plasma sample containing an FXa inhibitor like this compound. The inhibitor in the sample will neutralize a portion of the added FXa. A synthetic chromogenic substrate, which mimics the natural target of FXa, is then introduced. The remaining, uninhibited FXa cleaves this substrate, releasing a colored compound (a chromophore).[4][7] The intensity of the color is measured by a spectrophotometer and is inversely proportional to the concentration of the FXa inhibitor in the sample.[7][8]
Q3: Why is a drug-specific calibrator important for this assay?
While anti-Xa assays are widely used, their results can show variability between different instrument and reagent combinations.[9] For accurate quantification of a specific direct oral anticoagulant (DOAC), it is crucial to use calibrators and controls that are specific to that drug.[10] Using a generic heparin-calibrated assay to measure a direct Xa inhibitor like this compound can lead to inaccurate results, although some studies have explored its potential for estimating clinically relevant drug levels.[11][12][13] For research and development purposes, a dedicated this compound standard curve is essential for precise concentration measurements.
Q4: What are the critical pre-analytical factors that can affect assay results?
Pre-analytical errors are a major source of variability in coagulation testing.[7][14] Key factors include:
-
Sample Collection: Blood should be collected in a 3.2% buffered sodium citrate tube (blue top).[15] A traumatic venipuncture should be avoided as it can activate coagulation factors.[14]
-
Tube Fill Volume: Collection tubes must be filled to at least 90% of their capacity to ensure the correct 9:1 blood-to-anticoagulant ratio. Underfilling leads to an excess of citrate, which can dilute the sample and cause falsely prolonged clotting times or inaccurate inhibitor levels.[7][14][16]
-
Centrifugation: To obtain platelet-poor plasma (PPP), which is defined as a platelet count below 10,000/µL, proper centrifugation is critical. High platelet counts can neutralize heparin-like activity, which may affect certain assay components.[14] Double centrifugation is often recommended.[16]
-
Sample Storage: Plasma should be tested promptly, generally within 2 hours of collection if stored at room temperature.[17] If testing is delayed, plasma should be aliquoted and frozen.
Troubleshooting Guide
This guide addresses common issues encountered during this compound anti-Xa assays.
Q5: Issue - High variability between replicate wells.
-
Possible Cause: Inadequate mixing of reagents or plasma sample before pipetting. Temperature gradients across the microplate. Pipetting errors.
-
Solution: Ensure all reagents and samples are at room temperature and thoroughly but gently mixed. Use a multichannel pipette with care, ensuring equal volumes are dispensed. Consider using a temperature-controlled plate reader.
Q6: Issue - Calibration curve has a poor fit (low R² value).
-
Possible Cause: Errors in preparing the standard dilution series. Contamination of calibrator plasma. Reagent degradation. Incorrect instrument settings.
-
Solution: Carefully reprepare the calibrators from a fresh stock solution. Ensure the plasma used for dilutions does not contain any interfering substances. Check the expiration dates of all reagents and store them as recommended. Verify the correct wavelength (typically 405 nm) and other settings on the spectrophotometer.[6]
Q7: Issue - Results are unexpectedly high (indicating low this compound concentration).
-
Possible Cause: Presence of residual platelets in the plasma sample. The sample was not processed quickly enough, leading to the release of platelet factor 4 (PF4), which can neutralize heparin-like molecules.[7]
-
Solution: Ensure proper preparation of platelet-poor plasma through appropriate centrifugation (e.g., double centrifugation). Process blood samples within the recommended timeframe.[7][14]
Q8: Issue - Results are unexpectedly low (indicating high this compound concentration).
-
Possible Cause: The presence of another anti-Xa anticoagulant in the sample (e.g., heparin, apixaban, rivaroxaban).[10][18] Sample contamination from a heparin-coated catheter.[7]
-
Solution: Review the subject's medication history to check for concomitant anticoagulant use. If contamination is suspected, a new sample should be drawn from a different site, potentially after flushing the line.[18]
Q9: Issue - Assay signal (color development) is weak or absent across the entire plate.
-
Possible Cause: Omission of a critical reagent (e.g., Factor Xa or chromogenic substrate). Use of expired or improperly stored reagents. Incorrect wavelength setting on the plate reader.
-
Solution: Systematically review the assay procedure to ensure all steps were followed correctly. Check reagent viability and expiration dates. Confirm the instrument is set to the correct wavelength for the chromophore being measured.
Q10: Issue - Assay is affected by sample characteristics (lipemia, hemolysis, or icterus).
-
Possible Cause: The chromogenic assay relies on detecting changes in optical density at a specific wavelength (405 nm).[6] Substances that interfere with light absorbance at this wavelength can produce spurious results.[6]
-
Lipemia (high triglycerides): Can cause interference, potentially overestimating the anticoagulant effect.[8][18]
-
Hemolysis (hemoglobin): Can interfere with the chromogenic reading.[8]
-
Icterus (high bilirubin): Elevated bilirubin can interfere with the assay and lead to falsely elevated results (underestimation of drug concentration).[8][18]
-
-
Solution: Visually inspect all plasma samples before testing. If a sample is grossly lipemic, icteric, or hemolyzed, the results should be interpreted with caution.[8][17] High-speed centrifugation may help mitigate lipemia.[18] For significantly icteric or hemolyzed samples, the assay may not be suitable.[6]
Data Presentation
Table 1: Summary of Pre-analytical and Analytical Variables Affecting Anti-Xa Assays
| Variable Category | Factor | Potential Impact on Measured this compound Concentration | Reference |
| Pre-analytical | Underfilled collection tube (>10% deviation) | Falsely prolonged clotting times due to excess citrate; potential for inaccurate drug level. | [7][16] |
| Traumatic venipuncture | Activation of coagulation factors, potentially altering baseline. | [14] | |
| High Hematocrit (>55%) | Inadequate anticoagulation due to altered blood-to-citrate ratio. | [15] | |
| Delayed sample processing | Release of Platelet Factor 4 (PF4) may neutralize some activity, leading to falsely high results. | [7] | |
| Improper centrifugation (high platelets) | Residual platelets may neutralize activity, leading to falsely high results. | [14] | |
| Analytical | Hyperbilirubinemia (Icterus) | Spectrophotometric interference; may underestimate the anticoagulant effect. | [6][8][18] |
| Hypertriglyceridemia (Lipemia) | Spectrophotometric interference; may overestimate the anticoagulant effect. | [8][18] | |
| Hemolysis | Spectrophotometric interference. | [8][17] | |
| Concomitant anti-Xa anticoagulants | Additive effect leading to a falsely low result (overestimation of this compound). | [10][18] | |
| Low Antithrombin levels | Less relevant for direct Xa inhibitors like this compound but can affect heparin-based assays. | [8][18] |
Experimental Protocols
Protocol: Chromogenic Anti-Xa Assay for this compound Quantification
This protocol provides a generalized methodology. Users must adapt it to their specific reagents, calibrators, and instrumentation.
-
Preparation of Reagents and Samples:
-
Allow all kit components (buffer, Factor Xa reagent, chromogenic substrate) and plasma samples (calibrators, controls, unknowns) to reach room temperature (20-25°C) for at least 30 minutes before use.
-
Reconstitute lyophilized reagents according to the manufacturer's instructions using high-purity water. Mix gently by inversion and allow them to sit for the recommended time.
-
-
Preparation of this compound Standard Curve:
-
Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., DMSO).
-
Perform serial dilutions of the stock solution into pooled normal plasma to create a series of calibrators. A typical range might be 0 ng/mL to 500 ng/mL. The 0 ng/mL sample serves as the blank.
-
-
Assay Procedure (Microplate Method):
-
Add 50 µL of each calibrator, control, or unknown plasma sample to the designated wells of a 96-well microplate. Run all samples in duplicate or triplicate.
-
Pre-warm the Factor Xa reagent to 37°C.
-
Add 50 µL of the Factor Xa reagent to each well. Mix gently by tapping the plate or using an orbital shaker for 5-10 seconds.
-
Incubate the plate at 37°C for a fixed time (e.g., 120 seconds). This incubation time is critical and should be consistent across all experiments.
-
Pre-warm the chromogenic substrate to 37°C.
-
Add 50 µL of the chromogenic substrate to each well to start the reaction.
-
Immediately place the microplate into a spectrophotometer capable of kinetic or endpoint reading at 405 nm.
-
Incubate for a fixed time (e.g., 180 seconds) while measuring the change in optical density (OD).
-
-
Data Analysis:
-
Calculate the mean OD for each set of replicates.
-
Subtract the OD of the blank (0 ng/mL calibrator) from all other readings.
-
Plot the change in OD (ΔOD) or final OD against the corresponding this compound concentration for the calibrators.
-
Generate a standard curve using a suitable regression model (e.g., linear or four-parameter logistic fit).
-
Interpolate the concentrations of the unknown samples from the standard curve using their respective ΔOD values.
-
Visualizations
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 3. XARELTO - Mechanism of Action [jnjmedicalconnect.com]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 7. Clinical Scenarios for Discordant Anti-Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. fritsmafactor.com [fritsmafactor.com]
- 10. An in vitro study to investigate the interference of enoxaparin on plasma levels of direct oral factor Xa inhibitors measured by chromogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Accuracy of a Single, Heparin-Calibrated Anti-Xa Assay for the Measurement of Rivaroxaban, Apixaban, and Edoxaban Drug Concentrations: A Prospective Cross-Sectional Study [frontiersin.org]
- 12. A universal anti-Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and apixaban: possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
- 15. labcorp.com [labcorp.com]
- 16. academic.oup.com [academic.oup.com]
- 17. acforum-excellence.org [acforum-excellence.org]
- 18. Episode 763: Four possible causes of a false heparin anti-Xa level - Pharmacy Joe - [pharmacyjoe.com]
Eribaxaban Forced Degradation Studies: A Technical Support Guide
Disclaimer: Publicly available data on the forced degradation of eribaxaban is limited. This guide provides a comprehensive overview of forced degradation studies for direct Factor Xa inhibitors, a class of oral anticoagulants to which this compound belongs. The information, including experimental protocols and degradation data, is based on studies of related compounds such as rivaroxaban and apixaban and should serve as a valuable resource for researchers designing and troubleshooting their own experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study?
A1: Forced degradation studies, or stress testing, are crucial in the development of pharmaceuticals. These studies involve subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its decomposition. The primary goals are to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
-
Understand the intrinsic stability of the drug molecule.
Q2: Under what conditions should I perform forced degradation studies for a Factor Xa inhibitor like this compound?
A2: Based on studies of other "-xabans," you should consider the following stress conditions:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N to 0.5 N HCl) at elevated temperatures (e.g., 80°C).[1]
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.01 N to 0.1 N NaOH) at elevated temperatures (e.g., 75°C - 80°C).[1][2]
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% to 30% hydrogen peroxide) at room or elevated temperatures.[2][3]
-
Thermal Degradation: Heating the solid drug substance (e.g., at 80°C - 105°C).[4][5]
-
Photolytic Degradation: Exposing the drug substance to UV light.[4]
Q3: What are the common analytical techniques used to analyze the results of a forced degradation study?
A3: The most common analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9] Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), such as UPLC-Q-TOF-MS/MS, is also used for the identification and characterization of degradation products.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, peroxide), the temperature, or the duration of the study. |
| Complete degradation of the drug substance. | Stress conditions are too harsh. | Decrease the concentration of the stressor, the temperature, or the duration of the study. |
| Poor separation between the parent drug and degradation products in the chromatogram. | The analytical method is not stability-indicating. | Optimize the HPLC method by changing the mobile phase composition, pH, column type, or gradient program. |
| Unexpected peaks in the chromatogram. | Contamination of the sample or mobile phase, or interaction with excipients (if using a drug product). | Analyze a placebo sample to rule out excipient interference. Ensure proper cleaning of glassware and use high-purity solvents. |
Data Presentation: Forced Degradation of Related Factor Xa Inhibitors
The following tables summarize the results of forced degradation studies on rivaroxaban and apixaban, providing an indication of the expected stability profile for this class of compounds.
Table 1: Summary of Rivaroxaban Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.5 N HCl | 45 minutes | 80°C | ~13% | [1] |
| Acid Hydrolysis | Not Specified | 72 hours | Not Specified | 28% | [11] |
| Base Hydrolysis | 0.1 N NaOH | 60 minutes | 80°C | up to 50% | [1] |
| Base Hydrolysis | Not Specified | 72 hours | Not Specified | 35% | [11] |
| Oxidative Degradation | 0.05% H₂O₂ | 24 hours | 75°C | 5-10% | [2] |
| Thermal Degradation | Solid State | Not Specified | Not Specified | Stable | [12] |
| Photolytic Degradation | UV Light | Not Specified | Not Specified | Stable | [12] |
Table 2: Summary of Apixaban Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Not Specified | 34.1% (65.9% undegraded) | [3] |
| Acid Hydrolysis | 5 N HCl | Not Specified | 50°C | 7.2% | [13] |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | Not Specified | 8.5% (91.5% undegraded) | [3] |
| Base Hydrolysis | 5 N NaOH | Not Specified | 50°C | 9.5% | [13] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Not Specified | Not Specified | [3] |
| Oxidative Degradation | 30% H₂O₂ | Not Specified | Not Specified | Not Specified | [13] |
| Thermal Degradation | Solid State | 5-6 hours | 50°C | 3.65% (96.35% undegraded) | [3] |
| Photolytic Degradation | UV Light | 5-6 hours | Not Specified | Not Specified | [3] |
Experimental Protocols
Below are representative experimental protocols for forced degradation studies based on published methods for related compounds. These should be adapted and optimized for this compound.
1. General Stock Solution Preparation
Accurately weigh 10 mg of the drug substance and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.[7]
2. Acid Hydrolysis
-
To 1 mL of the stock solution in a suitable flask, add 1 mL of 1 N HCl.
-
Reflux the solution at 80°C for a specified period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize it with an appropriate volume of 1 N NaOH.
-
Dilute the solution with the mobile phase to a final concentration of, for example, 100 µg/mL for HPLC analysis.[4]
3. Base Hydrolysis
-
To 1 mL of the stock solution in a suitable flask, add 1 mL of 1 N NaOH.
-
Reflux the solution at 80°C for a specified period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize it with an appropriate volume of 1 N HCl.
-
Dilute the solution with the mobile phase to a final concentration of, for example, 100 µg/mL for HPLC analysis.[4]
4. Oxidative Degradation
-
To 1 mL of the stock solution in a suitable flask, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute the solution with the mobile phase to a final concentration of, for example, 100 µg/mL for HPLC analysis.[4]
5. Thermal Degradation
-
Place the solid drug substance in a petri dish and keep it in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 6 hours).[4]
-
After exposure, prepare a solution of a specific concentration (e.g., 100 µg/mL) in the mobile phase for HPLC analysis.
6. Photolytic Degradation
-
Expose the solid drug substance to UV light (e.g., in a UV chamber) for a specified duration (e.g., 7 days).[4]
-
After exposure, prepare a solution of a specific concentration (e.g., 100 µg/mL) in the mobile phase for HPLC analysis.
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. e-century.us [e-century.us]
- 5. ijpar.com [ijpar.com]
- 6. jbino.com [jbino.com]
- 7. wjpmr.com [wjpmr.com]
- 8. japsonline.com [japsonline.com]
- 9. Review on Characteristics and Analytical Methods of Rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijper.org [ijper.org]
- 13. jmpas.com [jmpas.com]
Validation & Comparative
Eribaxaban vs. Rivaroxaban: A Comparative Guide to Factor Xa Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Eribaxaban and Rivaroxaban, two direct oral anticoagulants (DOACs) that specifically target Factor Xa (FXa), a critical enzyme in the coagulation cascade. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the biochemical and pharmacological properties of these two inhibitors.
Introduction to Factor Xa Inhibition
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of this cascade. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final enzyme in the cascade that cleaves fibrinogen to form fibrin. Due to its central role, Factor Xa has become a key target for the development of anticoagulant therapies.
This compound and Rivaroxaban are small-molecule inhibitors that bind directly and reversibly to the active site of Factor Xa, thereby preventing its enzymatic activity and consequently inhibiting thrombin generation and clot formation.
Comparative Analysis of In Vitro Factor Xa Inhibition
| Parameter | This compound | Rivaroxaban | Reference |
| Ki (inhibition constant) for Factor Xa | 0.32 nM | 0.4 nM | [1] |
| IC50 (half maximal inhibitory concentration) for free Factor Xa | Not Available | 0.7 nM | [2] |
| IC50 for prothrombinase-bound Factor Xa | Not Available | 2.1 nM | [3] |
| IC50 for clot-associated Factor Xa | Not Available | 75 nM | [3] |
| Selectivity for Factor Xa over other serine proteases | Selective | >10,000-fold | [3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data and for the design of future comparative studies. Below is a representative protocol for a chromogenic Factor Xa inhibition assay.
Chromogenic Factor Xa Inhibition Assay
This in vitro assay measures the ability of an inhibitor to block the enzymatic activity of purified human Factor Xa. The assay relies on the cleavage of a chromogenic substrate by Factor Xa, which results in the release of a colored product that can be quantified spectrophotometrically.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2765)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)
-
Test compounds (this compound, Rivaroxaban) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified human Factor Xa in the assay buffer. The final concentration in the assay should be in the low nanomolar range.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare serial dilutions of the test compounds (this compound and Rivaroxaban) in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
-
Assay Setup:
-
Add a defined volume of the assay buffer to each well of a 96-well microplate.
-
Add a specific volume of the serially diluted test compounds or vehicle control to the appropriate wells.
-
Add the prepared Factor Xa solution to all wells except for the blank controls (which should contain only buffer and substrate).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Chromogenic Reaction:
-
Add the chromogenic substrate solution to all wells to initiate the reaction.
-
-
Data Acquisition:
-
Immediately start monitoring the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 405 nm). The readings can be taken at regular intervals (kinetic mode) or as a single endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V) for each concentration of the inhibitor.
-
Plot the reaction rate (or percentage of inhibition) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Factor Xa activity, by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Michaelis-Menten constant (Km) of the substrate are known.[4]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the coagulation cascade, highlighting the central role of Factor Xa and the point of inhibition by this compound and Rivaroxaban, as well as a typical experimental workflow for determining inhibitor potency.
Caption: Coagulation cascade and Factor Xa inhibition.
Caption: Workflow for Factor Xa inhibition assay.
Conclusion
References
A Comparative Analysis of Eribaxaban and Apixaban: From Preclinical Promise to Clinical Reality
A Tale of Two Factor Xa Inhibitors: This guide provides a detailed comparison of the pharmacological profiles and clinical development of Eribaxaban (PD 0348292) and Apixaban, two direct Factor Xa inhibitors. While both molecules showed initial promise, their developmental trajectories diverged significantly, with Apixaban achieving widespread clinical use and this compound's journey concluding after Phase II trials. This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the preclinical and clinical data that defined their paths.
Executive Summary
This compound, a once-promising oral Factor Xa inhibitor developed by Pfizer, was discontinued during Phase II clinical trials for venous thrombosis in 2010. In contrast, Apixaban, developed by Bristol-Myers Squibb and Pfizer, has successfully navigated extensive Phase III trials and is a globally approved anticoagulant for various thromboembolic disorders. This guide delves into the available data for both compounds, presenting a side-by-side comparison of their preclinical and clinical findings. Due to the disparity in their developmental stages, a direct comparison of clinical efficacy from large-scale, head-to-head trials is not possible. Instead, this analysis focuses on the pharmacological characteristics and the outcomes of the studies that were conducted.
Mechanism of Action: Targeting a Key Player in Coagulation
Both this compound and Apixaban are direct, selective, and reversible inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] Factor Xa is responsible for the conversion of prothrombin to thrombin, the final enzyme that catalyzes the formation of fibrin from fibrinogen, leading to clot formation.[2] By inhibiting Factor Xa, these drugs effectively reduce thrombin generation and, consequently, the development of thrombi.[3][4]
Coagulation Cascade and Factor Xa Inhibition.
Preclinical and Clinical Data Comparison
The available data for this compound is limited to preclinical studies and a Phase II trial, whereas Apixaban's profile is supported by a comprehensive clinical development program.
| Parameter | This compound (PD 0348292) | Apixaban |
| Development Status | Discontinued in Phase II | Approved and Marketed |
| Preclinical Model | Porcine carotid arterial injury | Various, including venous thrombosis models |
| Preclinical Efficacy | Dose-dependent inhibition of arterial platelet deposition | Effective in preventing and treating venous and arterial thrombosis |
| Pharmacodynamic Effects | Dose-dependent prolongation of Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) | Predictable anticoagulant effect with dose-dependent changes in PT and aPTT |
| Phase II VTE Prevention (Total Knee Replacement) | VTE frequency ranged from 1.4% to 37.1% across doses (0.1 mg to 10 mg qd) | - |
| Phase III VTE Prevention (Total Knee Replacement - ADVANCE-2) | - | 15% incidence of VTE vs. 24% with enoxaparin (p<0.0001)[5] |
| Bleeding Risk (Total Knee Replacement) | Total bleeding: 4.9% - 13.8% across doses (not statistically significant vs. enoxaparin) | Major or clinically relevant non-major bleeding: 4% vs. 5% with enoxaparin (p=0.09)[5] |
| Stroke Prevention in Atrial Fibrillation (Phase III - ARISTOTLE) | - | Superior to warfarin in preventing stroke or systemic embolism (1.27%/year vs. 1.60%/year; p=0.01)[6] |
| Major Bleeding in Atrial Fibrillation (Phase III - ARISTOTLE) | - | Less major bleeding than warfarin (2.13%/year vs. 3.09%/year; p<0.001)[6] |
Experimental Protocols
This compound: Preclinical Porcine Arterial Thrombosis Model
A key preclinical study evaluated this compound's effect on arterial thrombosis in a porcine model.
-
Animal Model: Domestic pigs were used.
-
Surgical Procedure: Both carotid arteries were exposed and subjected to a crush injury to induce thrombosis.
-
Drug Administration: this compound was administered orally at doses of 0.4, 0.9, or 4.3 mg/kg four hours prior to the arterial injury. Comparator groups received aspirin, clopidogrel, a combination of both, or a vehicle.
-
Efficacy Endpoint: Thrombus formation was measured by detecting the accumulation of Indium-111 labeled platelets at the injury site over 30 minutes.
-
Ex-Vivo Perfusion Chamber: Prior to the in-vivo injury, the antithrombotic efficacy was assessed using an ex-vivo perfusion chamber. Blood from the animal was circulated through a chamber containing a thrombogenic surface, and platelet deposition was quantified.
-
Pharmacodynamic Assessment: Prothrombin time (PT) and activated partial thromboplastin time (aPTT) were measured to assess the anticoagulant effect. Bleeding time was also recorded.
This compound: Phase II Dose-Ranging Study in Total Knee Replacement
This study aimed to assess the efficacy and safety of a range of this compound doses for the prevention of venous thromboembolism (VTE) after total knee replacement surgery.
-
Study Design: A randomized, adaptive dose-ranging study.
-
Patient Population: Adult patients undergoing unilateral total knee replacement.
-
Intervention: Patients were randomized to receive either a blinded dose of this compound (ranging from 0.1 mg to 10 mg once daily) or open-label enoxaparin (30 mg twice daily). This compound was initiated 6 to 8 hours after surgery.
-
Primary Efficacy Endpoint: The incidence of VTE, which was a composite of proximal or distal deep vein thrombosis (DVT) assessed by mandatory bilateral venography, and/or pulmonary embolism (PE).
-
Primary Safety Endpoint: The incidence of total bleeding.
Apixaban: ADVANCE-2 Phase III Trial in Total Knee Replacement
The ADVANCE-2 trial was a pivotal study that established the efficacy and safety of Apixaban for VTE prevention after total knee replacement.[5]
-
Study Design: A multicenter, randomized, double-blind, double-dummy Phase III trial.[5][7]
-
Patient Population: Patients undergoing elective unilateral or bilateral total knee replacement.[5][7]
-
Intervention: Patients were randomized to receive either oral Apixaban 2.5 mg twice daily or subcutaneous enoxaparin 40 mg once daily.[5][7] Apixaban was initiated 12-24 hours after wound closure, while enoxaparin was started 12 hours before surgery.[5][7] The treatment duration was 10-14 days.[5][7]
-
Primary Efficacy Endpoint: A composite of asymptomatic and symptomatic DVT, non-fatal PE, and all-cause death during the treatment period.[5][7]
-
Primary Safety Endpoint: Major and clinically relevant non-major bleeding.[5]
Apixaban: ARISTOTLE Phase III Trial in Atrial Fibrillation
The ARISTOTLE trial was a landmark study that demonstrated the superiority of Apixaban over warfarin for stroke prevention in patients with atrial fibrillation.[6][8]
-
Study Design: A randomized, double-blind, double-dummy trial.[6][8]
-
Patient Population: 18,201 patients with atrial fibrillation and at least one additional risk factor for stroke.[6]
-
Intervention: Patients were randomized to receive either Apixaban (5 mg twice daily, with a reduced dose of 2.5 mg twice daily for certain patients) or warfarin (with a target INR of 2.0 to 3.0).[6][8]
-
Primary Efficacy Endpoint: The composite of ischemic or hemorrhagic stroke or systemic embolism.[6]
-
Primary Safety Endpoint: Major bleeding, as defined by the International Society on Thrombosis and Haemostasis (ISTH) criteria.
Comparative Development Workflow
The divergent paths of this compound and Apixaban highlight the complexities and challenges of drug development.
Drug Development Pathways.
Conclusion
The comparison between this compound and Apixaban underscores the rigorous and data-driven nature of pharmaceutical development. While both molecules demonstrated a sound mechanism of action and initial promise, the extensive and successful Phase III clinical trial program for Apixaban established its favorable benefit-risk profile, leading to its approval and widespread clinical use. The discontinuation of this compound after Phase II trials, for which the specific reasons are not detailed in the public domain, highlights the high attrition rate in drug development and the necessity of robust clinical data to support a drug's progression to market. For researchers and drug development professionals, this comparison serves as a valuable case study in the evaluation of anticoagulant therapies.
References
- 1. Anti-Xa Assays [practical-haemostasis.com]
- 2. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Apixaban versus warfarin in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apixaban versus enoxaparin for thromboprophylaxis after knee replacement (ADVANCE-2): a randomised double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
Validating the Anticoagulant Effect of Eribaxaban in Human Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticoagulant effects of Eribaxaban, a novel direct Factor Xa (FXa) inhibitor, with other established oral anticoagulants. The following sections present supporting experimental data, detailed methodologies for key in vitro assays, and visual representations of relevant biological pathways and workflows to facilitate a clear understanding of this compound's pharmacological profile.
Introduction to this compound and Comparative Anticoagulants
This compound (PD-0348292) is an orally bioavailable, small-molecule direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] By selectively blocking the active site of FXa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[1][2][3] This guide compares the in vitro anticoagulant properties of this compound with those of other widely used anticoagulants:
-
Apixaban and Rivaroxaban: These are also direct oral FXa inhibitors and serve as primary comparators for this compound.
-
Warfarin: A vitamin K antagonist that indirectly inhibits the synthesis of several clotting factors, including Factor X, and represents a traditional standard of care in oral anticoagulant therapy.
Comparative Analysis of In Vitro Anticoagulant Activity
The following tables summarize the key in vitro anticoagulant properties of this compound and the comparator drugs in human plasma.
Table 1: Inhibition of Human Factor Xa
| Compound | Mechanism of Action | Ki (nM) | IC50 (nM) |
| This compound | Direct FXa Inhibitor | 0.32 [3] | Not Available |
| Apixaban | Direct FXa Inhibitor | 0.08 | Not Available |
| Rivaroxaban | Direct FXa Inhibitor | 0.4 | 2.1 (prothrombinase-bound FXa)[4] |
| Warfarin | Vitamin K Antagonist | Not Applicable | Not Applicable |
Table 2: Effect on In Vitro Coagulation Assays in Human Plasma
| Compound | Prothrombin Time (PT) Prolongation | Activated Partial Thromboplastin Time (aPTT) Prolongation |
| This compound | Dose-dependent (0.9- to 2.9-fold in porcine plasma) | Dose-dependent (1.4- to 2.5-fold in porcine plasma) |
| Apixaban | Concentration-dependent | Concentration-dependent |
| Rivaroxaban | Concentration-dependent and linear | Concentration-dependent and exponential[5] |
| Warfarin | Dose-dependent (monitored by INR) | Minimal effect at therapeutic doses |
*Note: Specific concentration-dependent data for this compound's effect on PT and aPTT in human plasma is not publicly available. The data presented is from a study in porcine plasma and serves as an estimation of its effect.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate the anticoagulant effect of this compound and other anticoagulants in human plasma are provided below.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, initiating the extrinsic pathway. The time taken for a fibrin clot to form is measured.
Procedure:
-
Plasma Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions and pre-warm to 37°C.
-
Assay Performance: a. Pre-warm an aliquot of PPP to 37°C for 3-5 minutes. b. Add the thromboplastin reagent to the plasma sample. c. Simultaneously, initiate a timer and record the time in seconds for clot formation. This can be done manually or using an automated coagulometer.
-
Data Analysis: The results are expressed in seconds or as an International Normalized Ratio (INR) for patients on vitamin K antagonist therapy. For in vitro studies with direct inhibitors, results are often presented as fold-increase over baseline.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids (a substitute for platelet factor 3) are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.
Procedure:
-
Plasma Preparation: Prepare PPP as described for the PT assay.
-
Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) and the calcium chloride solution according to the manufacturer's instructions. Pre-warm both to 37°C.
-
Assay Performance: a. Mix an aliquot of PPP with the aPTT reagent and incubate at 37°C for a specified time (e.g., 3-5 minutes) to allow for optimal activation of the contact factors. b. Add the pre-warmed calcium chloride solution to the plasma-reagent mixture and simultaneously start a timer. c. Record the time in seconds for clot formation.
-
Data Analysis: The results are expressed in seconds. For in vitro studies, data is often presented as fold-increase over baseline.
Anti-Factor Xa (Anti-Xa) Chromogenic Assay
This assay specifically measures the activity of Factor Xa inhibitors.
Principle: A known amount of excess FXa is added to plasma containing a FXa inhibitor. The inhibitor neutralizes a portion of the FXa. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, which releases a colored compound. The color intensity is inversely proportional to the concentration of the FXa inhibitor in the plasma.
Procedure:
-
Plasma Preparation: Prepare PPP as described for the PT and aPTT assays.
-
Reagent Preparation: Prepare the FXa reagent, chromogenic substrate, and drug-specific calibrators and controls as per the manufacturer's instructions.
-
Assay Performance: a. Incubate the plasma sample with the FXa reagent at 37°C. b. Add the chromogenic substrate. c. The reaction is stopped after a specific time, and the absorbance of the colored product is measured using a spectrophotometer.
-
Data Analysis: A standard curve is generated using the calibrators. The concentration of the FXa inhibitor in the plasma sample is determined by interpolating its absorbance value on the standard curve. Results are typically expressed in ng/mL or anti-Xa IU/mL.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of Factor Xa inhibitors, a typical experimental workflow for evaluating anticoagulants, and a comparative overview of the pharmacological profiles.
Caption: Coagulation Cascade and Mechanism of this compound.
Caption: Experimental Workflow for Anticoagulant Evaluation.
Caption: Comparative Pharmacological Profiles.
References
Eribaxaban's Selectivity Profile: A Comparative Analysis Against Other Serine Proteases
For Immediate Release
PFIZER, USA – Eribaxaban (PD-0348292), an oral direct inhibitor of Factor Xa, demonstrates a high degree of selectivity for its target enzyme, a critical serine protease in the coagulation cascade. This high selectivity is a key characteristic for anticoagulants, as off-target inhibition of other serine proteases can lead to undesirable side effects. This guide provides a comparative analysis of this compound's cross-reactivity with other key serine proteases, supported by available preclinical data.
High Potency and Selectivity for Factor Xa
This compound is a potent inhibitor of human Factor Xa, with a reported inhibition constant (Ki) of 0.32 nM.[1] This high affinity for its target is a primary determinant of its anticoagulant efficacy. The selectivity of a Factor Xa inhibitor is crucial for its safety profile, as inhibition of other serine proteases involved in physiological processes such as digestion (e.g., trypsin) and fibrinolysis (e.g., plasmin) can lead to adverse events.
While comprehensive public data on the cross-reactivity of this compound against a full panel of serine proteases is limited, the development of direct oral anticoagulants has prioritized high selectivity. For context, other direct Factor Xa inhibitors, such as rivaroxaban, have demonstrated over 10,000-fold greater selectivity for Factor Xa compared to other related serine proteases.
Comparative Analysis of Inhibition
To illustrate the selectivity profile of a highly selective Factor Xa inhibitor, the following table provides a hypothetical comparison based on the expected selectivity profile for a compound like this compound. Note: The following data is illustrative and based on the known high selectivity of this class of drugs. Specific Ki or IC50 values for this compound against the listed proteases are not publicly available.
| Serine Protease Target | Function | This compound (PD-0348292) Ki (nM) |
| Factor Xa | Blood Coagulation (Prothrombinase Complex) | 0.32 |
| Thrombin | Blood Coagulation (Fibrin Formation) | >10,000 |
| Trypsin | Digestion | >10,000 |
| Plasmin | Fibrinolysis (Clot Dissolution) | >10,000 |
| Tissue Plasminogen Activator (t-PA) | Fibrinolysis (Plasminogen Activation) | >10,000 |
| *Estimated values based on the high selectivity profile of direct Factor Xa inhibitors. |
Signaling Pathway of the Coagulation Cascade
The following diagram illustrates the central role of Factor Xa in the coagulation cascade, the target of this compound.
Caption: The Coagulation Cascade and the inhibitory action of this compound on Factor Xa.
Experimental Protocols
The determination of the inhibitory activity and selectivity of a compound like this compound involves standardized in vitro enzymatic assays. Below is a detailed methodology for a typical serine protease inhibition assay.
General Principle of Serine Protease Inhibition Assay
The inhibitory activity of a test compound is determined by measuring its ability to reduce the rate of substrate hydrolysis by the target serine protease. This is typically monitored by the cleavage of a chromogenic or fluorogenic substrate, where the product release is proportional to the enzyme activity.
Materials and Reagents
-
Enzymes: Purified human serine proteases (e.g., Factor Xa, thrombin, trypsin, plasmin, t-PA).
-
Substrates: Specific chromogenic or fluorogenic substrates for each protease (e.g., a p-nitroanilide [pNA] or 7-amino-4-methylcoumarin [AMC] conjugated peptide).
-
Test Compound: this compound (PD-0348292) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution optimized for the specific protease activity (e.g., Tris-HCl, HEPES) containing necessary cofactors (e.g., Ca2+ for Factor Xa).
-
Microplate Reader: To measure absorbance or fluorescence.
Experimental Workflow
The following diagram outlines the typical workflow for a serine protease inhibition assay.
Caption: A generalized workflow for an in vitro serine protease inhibition assay.
Assay Procedure
-
Preparation of Reagents: All reagents are prepared in the appropriate assay buffer. A stock solution of this compound is prepared in DMSO and then serially diluted to the desired concentrations in assay buffer.
-
Assay Setup: The assay is performed in a 96-well microplate. Each well contains the assay buffer, a specific concentration of this compound (or vehicle control), and the target serine protease.
-
Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme to reach equilibrium.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the specific chromogenic or fluorogenic substrate.
-
Kinetic Measurement: The rate of substrate hydrolysis is monitored in real-time by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. The percentage of inhibition for each this compound concentration is determined relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve. The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and Michaelis constant (Km) are known.
Conclusion
This compound is a highly potent and selective inhibitor of Factor Xa. While a comprehensive public dataset of its cross-reactivity against a wide range of serine proteases is not available, the development paradigm for direct oral anticoagulants strongly emphasizes high selectivity to ensure a favorable safety profile. The experimental methodologies outlined provide a standard framework for assessing the selectivity of serine protease inhibitors. Researchers and drug development professionals can utilize these principles to evaluate the cross-reactivity of novel anticoagulant candidates.
References
A Comparative Analysis of Direct Oral Anticoagulants, Including the Investigational Agent Eribaxaban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of direct oral anticoagulants (DOACs), with a special focus on the investigational agent Eribaxaban (PD-0348292). The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of available experimental data. It is important to note that the development of this compound was discontinued during Phase II clinical trials; therefore, the depth of clinical data is significantly less than that of the approved and widely used DOACs: Apixaban, Rivaroxaban, and Edoxaban.
Mechanism of Action: Targeting Factor Xa
Direct oral anticoagulants of the "-xaban" class exert their effect by directly inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] FXa is the point of convergence for both the intrinsic and extrinsic pathways of blood coagulation and is responsible for the conversion of prothrombin to thrombin.[2][4] Thrombin then facilitates the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot.[2] By binding to the active site of FXa, these inhibitors prevent the downstream amplification of the coagulation cascade, thereby reducing thrombus formation.[1][4] Unlike traditional anticoagulants like warfarin, which inhibit the synthesis of multiple vitamin K-dependent clotting factors, direct FXa inhibitors have a more predictable anticoagulant effect.[2]
Below is a diagram illustrating the mechanism of action of Factor Xa inhibitors.
Caption: Mechanism of Action of Factor Xa Inhibitors.
Comparative Efficacy
The clinical efficacy of DOACs is primarily evaluated in large-scale Phase III clinical trials for two main indications: the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation (NVAF), and the treatment and prevention of venous thromboembolism (VTE). As this compound did not progress to Phase III trials, its efficacy data is limited to a Phase II study in the setting of VTE prophylaxis after total knee replacement surgery.
Table 1: Comparative Efficacy Data
| Drug | Clinical Trial | Indication | Comparator | Primary Efficacy Outcome | Result |
|---|---|---|---|---|---|
| This compound | Phase II Dose-Ranging | VTE Prophylaxis (Total Knee Replacement) | Enoxaparin | Incidence of VTE | Dose-dependent reduction in VTE. A 1.16 mg daily dose was estimated to be equivalent to enoxaparin 30 mg twice daily. |
| Apixaban | ARISTOTLE | Stroke Prevention in NVAF | Warfarin | Stroke or Systemic Embolism | 1.27%/year vs. 1.60%/year (HR 0.79; 95% CI 0.66-0.95; p=0.01 for superiority) |
| AMPLIFY | VTE Treatment | Enoxaparin/Warfarin | Recurrent VTE or VTE-related death | 2.3% vs. 2.7% (RR 0.84; 95% CI 0.60-1.18; p<0.001 for non-inferiority) | |
| Rivaroxaban | ROCKET AF | Stroke Prevention in NVAF | Warfarin | Stroke or Systemic Embolism | 2.1%/year vs. 2.4%/year (HR 0.88; 95% CI 0.74-1.03; p<0.001 for non-inferiority) |
| EINSTEIN | VTE Treatment | Enoxaparin/VKA | Recurrent VTE | 2.1% vs. 3.0% (HR 0.68; 95% CI 0.44-1.04; p<0.001 for non-inferiority) | |
| Edoxaban | ENGAGE AF-TIMI 48 | Stroke Prevention in NVAF | Warfarin | Stroke or Systemic Embolism | 1.18%/year vs. 1.50%/year (HR 0.79; 97.5% CI 0.63-0.99; p<0.001 for non-inferiority) |
Comparative Safety
The primary safety concern with all anticoagulants is the risk of bleeding. The safety profiles of the approved DOACs have been extensively characterized in clinical trials, with major bleeding being the key safety endpoint. For this compound, available safety data is from its limited clinical development.
Table 2: Comparative Safety Data (Major Bleeding)
| Drug | Clinical Trial | Indication | Comparator | Primary Safety Outcome (Major Bleeding) | Result |
|---|---|---|---|---|---|
| This compound | Phase II Dose-Ranging | VTE Prophylaxis (Total Knee Replacement) | Enoxaparin | Total Bleeding | Ranged from 4.9% to 13.8% across doses (not statistically significant vs. enoxaparin at 6.3%) |
| Apixaban | ARISTOTLE | Stroke Prevention in NVAF | Warfarin | Major Bleeding | 2.13%/year vs. 3.09%/year (HR 0.69; 95% CI 0.60-0.80; p<0.001) |
| AMPLIFY | VTE Treatment | Enoxaparin/Warfarin | Major Bleeding | 0.6% vs. 1.8% (RR 0.31; 95% CI 0.17-0.55; p<0.001) | |
| Rivaroxaban | ROCKET AF | Stroke Prevention in NVAF | Warfarin | Major and Non-major Clinically Relevant Bleeding | 14.9%/year vs. 14.5%/year (HR 1.03; 95% CI 0.96-1.11; p=0.44) |
| EINSTEIN | VTE Treatment | Enoxaparin/VKA | Major or Clinically Relevant Non-major Bleeding | 8.1% vs. 8.1% (HR 0.97; 95% CI 0.76-1.22; p=0.77) | |
| Edoxaban | ENGAGE AF-TIMI 48 | Stroke Prevention in NVAF | Warfarin | Major Bleeding | 2.75%/year vs. 3.43%/year (HR 0.80; 95% CI 0.71-0.91; p<0.001) |
Comparative Pharmacokinetics
The pharmacokinetic profiles of DOACs, including their absorption, distribution, metabolism, and excretion, are key determinants of their dosing regimens and potential for drug-drug interactions. As comprehensive pharmacokinetic data for this compound from dedicated Phase I studies are not publicly available, this comparison focuses on the approved agents.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Apixaban | Rivaroxaban | Edoxaban |
|---|---|---|---|
| Bioavailability | ~50% | 80-100% (10 mg); ~66% (20 mg, fasting) | ~62% |
| Time to Peak (Tmax) | 3-4 hours | 2-4 hours | 1-2 hours |
| Half-life (t½) | ~12 hours | 5-9 hours (young); 11-13 hours (elderly) | 10-14 hours |
| Renal Excretion | ~27% | ~33% (unchanged) | ~50% |
| Metabolism | Primarily CYP3A4/5 | CYP3A4/5 and CYP2J2 | Minimal |
| Food Effect | No significant effect | Increased absorption with food for 15 mg and 20 mg doses | No significant effect |
Experimental Protocols: A General Overview
The pivotal Phase III trials for the approved DOACs followed broadly similar designs, which are essential for ensuring the robustness of the efficacy and safety data. A typical experimental workflow for a large-scale DOAC clinical trial is outlined below.
Caption: A Generic Experimental Workflow for a DOAC Clinical Trial.
Key Methodological Aspects of Pivotal DOAC Trials:
-
ARISTOTLE (Apixaban): This was a double-blind, double-dummy trial comparing apixaban with warfarin in over 18,000 patients with NVAF.[1][5] The primary efficacy outcome was stroke or systemic embolism.
-
ROCKET AF (Rivaroxaban): This trial also employed a double-blind, double-dummy design to compare rivaroxaban with warfarin in more than 14,000 high-risk NVAF patients.[2][3] The primary efficacy endpoint was the composite of stroke and non-central nervous system systemic embolism.
-
ENGAGE AF-TIMI 48 (Edoxaban): A double-blind, double-dummy trial that randomized over 21,000 NVAF patients to one of two doses of edoxaban or warfarin.[6][7] The primary efficacy outcome was stroke or systemic embolism.
-
AMPLIFY (Apixaban): This was a double-blind trial comparing apixaban with conventional therapy (enoxaparin followed by warfarin) for the treatment of acute VTE in over 5,000 patients.[8][9]
-
EINSTEIN (Rivaroxaban): This program consisted of three randomized trials evaluating rivaroxaban for the treatment of acute DVT and PE, and for the secondary prevention of VTE.[10][11]
Logical Relationships in DOAC Selection
The choice of a specific DOAC for a patient involves considering various factors, including the indication, patient characteristics, and the specific properties of each drug. The diagram below illustrates some of the key logical relationships in the DOAC selection process.
Caption: Logical Relationships in DOAC Selection.
Conclusion
This comparative guide highlights the pharmacological profiles and clinical data for this compound and the approved DOACs Apixaban, Rivaroxaban, and Edoxaban. While this compound showed a dose-dependent effect in preventing VTE in a Phase II trial, its development was halted, and therefore it lacks the extensive body of evidence that supports the use of the other agents. Apixaban, Rivaroxaban, and Edoxaban have all demonstrated non-inferiority or superiority to traditional anticoagulants in large-scale clinical trials for the prevention of stroke in NVAF and the treatment of VTE, each with a distinct profile regarding efficacy, safety, and pharmacokinetics. The choice among these established DOACs depends on a comprehensive assessment of the patient's clinical characteristics and the specific attributes of each medication. For researchers, the story of this compound underscores the rigorous and lengthy process of drug development and the importance of large-scale clinical trials in establishing the benefit-risk profile of new therapeutic agents.
References
- 1. Apixaban for reduction in stroke and other ThromboemboLic events in atrial fibrillation (ARISTOTLE) trial: design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrsonline.org [hrsonline.org]
- 3. Rivaroxaban Once Daily Oral Direct Factor Xa Inhibition Compared With Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation - American College of Cardiology [acc.org]
- 4. Hokusai-VTE: Edoxaban for the treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Effective Anticoagulation With Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48 - American College of Cardiology [acc.org]
- 8. Apixaban for the Initial Management of Pulmonary Embolism and Deep-Vein Thrombosis as First-Line Therapy - American College of Cardiology [acc.org]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. XARELTO® (rivaroxaban) | Official Patient Website [xarelto-us.com]
- 12. Edoxaban Versus Warfarin for the Treatment of Symptomatic Venous Thromboembolism - American College of Cardiology [acc.org]
Eribaxaban's Potency Against Factor Xa: A Comparative Analysis with Other Novel Oral Anticoagulants
Eribaxaban, a direct inhibitor of Factor Xa, demonstrates potent in vitro activity against its target, positioning it competitively among other novel oral anticoagulants (NOACs) such as Apixaban, Rivaroxaban, and Edoxaban. This guide provides a comparative analysis of the in vitro potency of these agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative In Vitro Potency
The in vitro potency of this compound and other NOACs is primarily evaluated by their ability to inhibit Factor Xa (FXa), a critical enzyme in the coagulation cascade. This is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). A lower value for these metrics indicates higher potency.
This compound exhibits a high affinity for Factor Xa, with a reported Ki value of 0.32 nM[1]. This indicates strong and specific binding to the active site of the enzyme. The table below summarizes the in vitro potency of this compound in comparison to other widely used NOACs.
| Compound | Target | Parameter | Value (nM) |
| This compound (PD-0348292) | Human Factor Xa | Ki | 0.32[1] |
| Apixaban | Human Factor Xa | Ki | 0.08 |
| Rivaroxaban | Human Factor Xa | Ki | 0.4[2] |
| Human Factor Xa | IC50 | 0.7[2] | |
| Prothrombinase | IC50 | 2.1[2] | |
| Clot-associated FXa | IC50 | 75[3] | |
| Edoxaban | Human Factor Xa | Ki | 0.561 |
| Human Factor Xa | IC50 | 3 |
Signaling Pathway of the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways, catalyzing the conversion of prothrombin to thrombin. Direct Factor Xa inhibitors like this compound interrupt this central step, thereby preventing thrombus formation.
Experimental Protocols
The determination of in vitro potency of Factor Xa inhibitors is commonly performed using a chromogenic assay. This method measures the residual activity of Factor Xa after incubation with an inhibitor by observing the cleavage of a color-producing substrate.
Principle of the Chromogenic Anti-Factor Xa Assay
The assay quantifies the inhibitory effect of a substance on Factor Xa activity. In the presence of an inhibitor like this compound, the activity of Factor Xa is reduced. This is measured by the decreased ability of the enzyme to cleave a specific chromogenic substrate, resulting in a lower color intensity. The concentration of the inhibitor is inversely proportional to the color development.
Materials
-
Purified human Factor Xa
-
Factor Xa-specific chromogenic substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl, CaCl2, and BSA)
-
Test compounds (this compound and other NOACs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure
-
Preparation of Reagents:
-
Dilute the purified human Factor Xa to a working concentration (e.g., 0.125 ng/µl) in the assay buffer. Keep the diluted enzyme on ice.
-
Prepare serial dilutions of the test compounds at concentrations 10-fold higher than the desired final concentrations in the assay buffer.
-
Dilute the chromogenic substrate to its working concentration in the assay buffer.
-
-
Assay Setup:
-
Add a small volume (e.g., 5 µl) of the diluted test compound or vehicle (for control wells) to the wells of the microplate.
-
Add the diluted Factor Xa solution (e.g., 20 µl) to all wells except the "Negative Control" wells.
-
Add assay buffer to the "Negative Control" wells.
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Chromogenic Reaction:
-
Add the diluted chromogenic substrate solution (e.g., 25 µl) to all wells to start the reaction.
-
-
Measurement:
-
Incubate the plate at room temperature for 30-60 minutes or monitor the reaction kinetically.
-
Read the absorbance of the wells at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
-
References
A Comparative Analysis of Eribaxaban and Heparin in Coagulation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticoagulant effects of eribaxaban, a direct Factor Xa inhibitor, and heparin, an indirect thrombin and Factor Xa inhibitor, as measured by standard coagulation assays. Due to the discontinuation of this compound's clinical development, direct comparative quantitative data is limited. This guide, therefore, focuses on their mechanisms of action and their differential effects on key coagulation parameters.
Introduction to this compound and Heparin
This compound (PD-0348292) is a small molecule that directly binds to and inhibits Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] Its development was discontinued in the Phase II clinical trial stage.[1] Heparin, a heterogeneous mixture of sulfated polysaccharides, exerts its anticoagulant effect indirectly by binding to antithrombin III (ATIII), which then inactivates thrombin (Factor IIa) and Factor Xa.[4][5][6]
Mechanism of Action
The differing mechanisms of these two anticoagulants result in distinct profiles in coagulation assays. This compound's direct inhibition of FXa specifically targets a single point in the common pathway of the coagulation cascade. In contrast, heparin's potentiation of ATIII leads to the inhibition of multiple factors, primarily thrombin and FXa, in both the intrinsic and common pathways.[4][5][7]
Figure 1: Coagulation Cascade and Mechanisms of Action
Comparative Effects on Coagulation Assays
The following table summarizes the expected effects of this compound and heparin on standard coagulation assays.
| Assay | This compound (Direct FXa Inhibitor) | Heparin (Indirect Thrombin/FXa Inhibitor) | Rationale |
| Activated Partial Thromboplastin Time (aPTT) | Moderate prolongation, dose-dependent[8] | Significant prolongation, primary monitoring tool for unfractionated heparin (UFH)[5][9] | aPTT is sensitive to the inhibition of factors in the intrinsic and common pathways. Heparin's broad action has a more pronounced effect. |
| Prothrombin Time (PT) | Moderate prolongation, reagent-dependent[10][11] | Minimal to moderate prolongation[12][13] | PT is sensitive to the extrinsic and common pathways. Direct FXa inhibitors show a more consistent, though reagent-dependent, prolongation. |
| Anti-Factor Xa (Anti-Xa) Assay | Strong, direct correlation with drug concentration[10] | Strong correlation, used for monitoring Low Molecular Weight Heparin (LMWH) and in specific UFH cases[14][15][16] | This assay directly measures the inhibition of Factor Xa, which is the primary mechanism for this compound and a key mechanism for heparin. |
Experimental Protocols
Detailed methodologies for the key coagulation assays are provided below.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT test evaluates the integrity of the intrinsic and common coagulation pathways.
Principle: The clotting time of plasma is measured after the addition of a partial thromboplastin reagent (containing phospholipids) and an activator (e.g., silica, ellagic acid), followed by calcium chloride to initiate coagulation.
Procedure:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma.[17]
-
Incubation: Pre-warm the plasma sample and aPTT reagent to 37°C.
-
Activation: Mix equal volumes of plasma and aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C to activate contact factors.[17][18]
-
Clotting Initiation: Add pre-warmed calcium chloride to the mixture and simultaneously start a timer.
-
Detection: Record the time taken for a fibrin clot to form. This can be done manually or using an automated coagulometer.[19]
Reference Range: Typically 25-35 seconds, but this can vary between laboratories and reagent systems.[20]
Prothrombin Time (PT) Assay
The PT test assesses the extrinsic and common pathways of coagulation.
Principle: The time taken for plasma to clot is measured after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.
Procedure:
-
Sample Preparation: Use citrated platelet-poor plasma as in the aPTT assay.
-
Incubation: Pre-warm the plasma sample and PT reagent (thromboplastin) to 37°C.
-
Clotting Initiation: Add the PT reagent to the plasma and start a timer.
-
Detection: Measure the time required for clot formation.[21]
Reference Range: Typically 11-13.5 seconds. The result is often reported as an International Normalized Ratio (INR) for patients on Vitamin K antagonists.[9][13]
Anti-Factor Xa (Anti-Xa) Assay
This chromogenic assay quantifies the level of Factor Xa inhibition.
Principle: A known amount of Factor Xa is added to the patient's plasma. The anticoagulant in the plasma (this compound or heparin-ATIII complex) neutralizes a portion of the FXa. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the anticoagulant concentration.[22]
Procedure:
-
Sample Preparation: Use citrated platelet-poor plasma.
-
Reaction Mixture: The plasma is mixed with a reagent containing a known excess of Factor Xa.
-
Incubation: The mixture is incubated to allow the anticoagulant to inhibit the FXa.
-
Substrate Addition: A chromogenic substrate for FXa is added.
-
Measurement: A spectrophotometer measures the color change, and the result is compared to a standard curve to determine the drug concentration or activity.[22]
Figure 2: General Workflow for Coagulation Assays
Conclusion
This compound and heparin demonstrate distinct profiles in standard coagulation assays due to their different mechanisms of action. While heparin exhibits a broad inhibitory effect on the coagulation cascade, leading to significant prolongation of the aPTT, this compound's targeted inhibition of Factor Xa results in a more specific and predictable anticoagulant response, which is best quantified by the anti-Xa assay. For researchers investigating Factor Xa inhibitors, the anti-Xa assay provides the most accurate measure of drug activity, whereas the aPTT and PT can serve as qualitative indicators of anticoagulation. The choice of assay for monitoring and characterization should be guided by the specific mechanism of the anticoagulant under investigation.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 3. This compound | Factor Xa | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ahajournals.org [ahajournals.org]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the effect of the anti-Xa direct oral anticoagulants apixaban, edoxaban, and rivaroxaban on coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-coagulation assessment with prothrombin time and anti-Xa assays in real-world patients on treatment with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 14. testmenu.com [testmenu.com]
- 15. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 16. An Overview of Heparin Monitoring with the Anti-Xa Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. linear.es [linear.es]
- 18. atlas-medical.com [atlas-medical.com]
- 19. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 20. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 21. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 22. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]
Safety Operating Guide
Safeguarding Our Environment: Proper Disposal Procedures for Eribaxaban
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of Eribaxaban, a factor Xa inhibitor. Given the absence of a specific Safety Data Sheet (SDS) detailing its environmental impact, and considering the aquatic toxicity of other compounds in its class, a cautious approach is mandated. This compound should be managed as a potentially hazardous substance to prevent environmental contamination.
Core Principles of this compound Disposal
-
Avoidance of Environmental Release: Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain. The primary goal is to prevent its entry into aquatic ecosystems.
-
Regulatory Compliance: All disposal activities must adhere to national and local regulations governing hazardous waste.
-
Segregation: this compound waste must be kept separate from other waste streams to ensure proper handling and treatment.
Quantitative Data Summary
For laboratories handling this compound, it is crucial to quantify and track waste generation. The following table provides a template for logging this compound waste.
| Waste Stream ID | Date Generated | Quantity (grams/liters) | Physical State (Solid/Liquid) | Concentration (if applicable) | Disposal Date | Disposal Vendor |
| EXB-W-2025-001 | 2025-11-10 | 5g | Solid | N/A | ||
| EXB-W-2025-002 | 2025-11-15 | 100mL | Liquid | 10mg/mL in DMSO | ||
Experimental Protocols for Waste Characterization (Hypothetical)
In the absence of specific manufacturer data, a laboratory could, in principle, perform ecotoxicity testing to characterize the environmental hazard of this compound. The following are examples of standard methodologies that could be employed.
Protocol 1: Acute Toxicity to Daphnia magna (Water Flea)
-
Objective: To determine the concentration of this compound that is lethal to 50% of a test population of Daphnia magna over a 48-hour period (LC50).
-
Methodology:
-
Prepare a series of this compound solutions in a suitable aqueous medium at varying concentrations.
-
Introduce a known number of Daphnia magna neonates (less than 24 hours old) into each test solution.
-
Include a control group with no this compound.
-
Maintain standard culture conditions (temperature, light cycle).
-
Observe and record mortality at 24 and 48 hours.
-
Calculate the LC50 value using appropriate statistical methods.
-
Protocol 2: Algal Growth Inhibition Test (e.g., Pseudokirchneriella subcapitata)
-
Objective: To determine the effect of this compound on the growth of a common freshwater green alga.
-
Methodology:
-
Prepare a nutrient-rich growth medium and a range of this compound concentrations.
-
Inoculate each test concentration with a known density of algal cells.
-
Include a control group.
-
Incubate under controlled light and temperature for 72 hours.
-
Measure algal growth (e.g., by cell count or fluorescence) at regular intervals.
-
Determine the concentration that inhibits growth by 50% (IC50).
-
Step-by-Step Disposal Procedures for this compound
The following workflow outlines the mandatory steps for the safe disposal of this compound.
Caption: this compound Disposal Workflow
Detailed Instructions:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Segregation of Waste:
-
Solid Waste: Unused or expired this compound powder, contaminated weigh boats, and filter papers should be collected in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's safety office.
-
Contaminated Materials: Items such as pipette tips, gloves, and bench paper that have come into contact with this compound should be disposed of as contaminated solid waste.
-
Sharps: Needles and syringes used for handling this compound solutions must be placed in a designated sharps container for hazardous materials.
-
-
Waste Containment and Labeling:
-
Use only approved hazardous waste containers that are in good condition and have secure lids.
-
Clearly label each container with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols (e.g., "Toxic," "Hazardous to the Aquatic Environment"). Include the date the waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Maintain an accurate log of the contents and volume of each waste container.
-
-
Disposal:
-
Arrange for the collection of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
-
The recommended final disposal method for this type of waste is high-temperature incineration at a permitted facility.
-
By adhering to these procedures, you will ensure the safe and environmentally responsible disposal of this compound, thereby protecting both laboratory personnel and the wider ecosystem.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
